(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Description
The exact mass of the compound (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNLVLNOHCTKII-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-07-7, 83124-74-7 | |
| Record name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 13C NMR Characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a functionalized α,β-unsaturated ketone, a class of compounds of significant interest in organic synthesis and medicinal chemistry. The presence of a vinyl ether moiety, a carbonyl group, and a trichloromethyl group within a conjugated system gives rise to a unique electronic environment, making its structural elucidation a compelling case study for spectroscopic analysis. This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of this molecule, offering insights into the theoretical principles, a detailed experimental protocol, and an in-depth analysis of its 13C NMR spectrum.
Theoretical Principles: Understanding the 13C NMR Landscape of a Complex Enone
The 13C NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is dictated by the interplay of electron-withdrawing and electron-donating effects of its constituent functional groups, as well as the hybridization state of the carbon atoms. A proton-decoupled 13C NMR spectrum will display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
The chemical shift of a carbon nucleus is primarily influenced by its local electronic environment. Electronegative atoms or groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the nucleus, resulting in an upfield shift to a lower chemical shift value.[1]
In the case of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, the highly electronegative chlorine and oxygen atoms, along with the conjugated π-system, are the dominant factors governing the chemical shifts of the carbon skeleton.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Obtaining a clean and interpretable 13C NMR spectrum is paramount for accurate structural characterization. The following protocol outlines a robust methodology for the acquisition of a proton-decoupled 13C NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent: Deuterated chloroform (CDCl3) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized 13C NMR signal (a triplet centered at approximately 77.16 ppm), which can serve as an internal reference.[2]
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl3.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR spectroscopy, with its signal defined as 0.00 ppm.[2] A small amount can be added to the sample, or the residual solvent signal can be used for referencing.
2. NMR Instrument Parameters:
The following parameters are a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring accurate integration of quaternary carbon signals, which tend to have longer relaxation times.
-
Spectral Width (SW): 0 to 220 ppm, to encompass the full range of expected chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[3]
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the central peak of the CDCl3 triplet at 77.16 ppm.
Caption: A streamlined workflow for the 13C NMR characterization of organic compounds.
In-depth Spectral Analysis and Discussion
The predicted 13C NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, obtained from nmrdb.org, provides the basis for a detailed structural assignment. Each of the six unique carbon atoms in the molecule gives rise to a distinct signal, and their chemical shifts are a direct reflection of their electronic environment.
Caption: Molecular structure of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with carbon numbering for NMR assignment.
Predicted 13C NMR Chemical Shifts and Assignments:
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C1 (CCl3) | 93.1 | Singlet | The three highly electronegative chlorine atoms strongly deshield this carbon, shifting it significantly downfield. This is a quaternary carbon, so it will appear as a singlet. |
| C2 (C=O) | 175.4 | Singlet | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization. The adjacent trichloromethyl group further enhances this deshielding effect. Carbonyl carbons in ketones typically appear in the range of 205-220 ppm[4], but conjugation with the double bond and the electron-donating ethoxy group shifts this signal upfield. |
| C3 (=CH) | 98.2 | Doublet | This is the α-carbon of the α,β-unsaturated system. It is shielded by the resonance effect of the electron-donating ethoxy group on the β-carbon. |
| C4 (=CH) | 163.5 | Doublet | This is the β-carbon, and it is strongly deshielded due to the electron-withdrawing effect of the carbonyl group through conjugation and the electron-donating resonance effect of the adjacent oxygen atom of the ethoxy group. |
| C5 (OCH2) | 71.1 | Triplet | This carbon is directly attached to an electronegative oxygen atom, causing a downfield shift into the typical range for carbons in ethers (60-80 ppm).[5] |
| C6 (CH3) | 14.5 | Quartet | This is a typical sp3 hybridized methyl carbon in an ethyl group, appearing in the expected upfield region. |
Data Summary
The predicted 13C NMR data for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is summarized in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CCl3 | 93.1 |
| C=O | 175.4 |
| =CH (α) | 98.2 |
| =CH (β) | 163.5 |
| OCH2 | 71.1 |
| CH3 | 14.5 |
Conclusion
This technical guide has provided a comprehensive framework for the 13C NMR characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. By understanding the fundamental principles of 13C NMR and the influence of the molecule's unique functional groups, a clear and unambiguous assignment of all carbon signals can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is the cornerstone of accurate structural elucidation in chemical research and drug development. The detailed analysis of the predicted spectrum serves as a valuable reference for scientists working with this and structurally related compounds.
References
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Online]. Available at: [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. [Online]. Available at: [Link]
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Fifolt, M. J., Sojka, S. A., & Wolfe, R. A. (1986). Carbon-13 NMR chemical shifts of chlorinated and fluorinated phthalic anhydrides and acids. The Journal of Organic Chemistry, 51(18), 3564–3568. [Online]. Available at: [Link]
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NMRdb.org. (n.d.). Simulate and predict NMR spectra. [Online]. Available at: [Link]
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Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Online]. Available at: [Link]
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ResearchGate. (2014). Calculated and experimental 13 C NMR chemical shifts. [Online]. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1,1,1-trichloroethane. [Online]. Available at: [Link]
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University of Regensburg. (n.d.). Chemical shifts. [Online]. Available at: [Link]
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ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. [Online]. Available at: [Link]
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ResearchGate. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Online]. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online]. Available at: [Link]
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Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 12(1), 107-114. [Online]. Available at: [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Online]. Available at: [Link]
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NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Online]. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this halogenated α,β-unsaturated ketone.
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (MW: 217.48 g/mol , Formula: C₆H₇Cl₃O₂) is a versatile reagent utilized in the synthesis of various organic compounds, including pyrazole derivatives.[1][2] Its unique structure, featuring a trichloromethyl group, a ketone, and an enol ether, presents an interesting case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification and for monitoring its reactions in complex matrices. This guide will delve into the theoretical and practical aspects of its analysis, primarily focusing on Electron Ionization (EI) mass spectrometry.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is presented in the table below.
| Property | Value | Source |
| CAS Number | 59938-07-7 | [3] |
| Molecular Formula | C₆H₇Cl₃O₂ | [3] |
| Molecular Weight | 217.48 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 84-86 °C at 1 Torr | [5] |
| Storage | 2-8°C, sealed in dry conditions | [1][3] |
Mass Spectrometry: An Analytical Imperative
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] This technique is indispensable for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.[6] For a molecule like (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, mass spectrometry offers critical information that complements other analytical methods such as NMR and IR spectroscopy.
The Isotopic Signature of Chlorine
A key feature in the mass spectrum of any chlorine-containing compound is the presence of isotopic peaks.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ratio of roughly 3:1.[7] Consequently, any fragment containing one chlorine atom will exhibit two peaks separated by 2 m/z units, with the M+2 peak having an intensity of about one-third of the M peak.[7] For fragments containing multiple chlorine atoms, the isotopic pattern becomes more complex but remains highly characteristic. The presence of three chlorine atoms in the target molecule will result in a distinctive isotopic cluster for the molecular ion and any fragments retaining the CCl₃ group.
Experimental Protocol: A Self-Validating Workflow
The following section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. The causality behind each experimental choice is explained to ensure a robust and reproducible analysis.
Sample Preparation
Given that the analyte is a liquid, sample preparation is straightforward.[1]
-
Step 1: Prepare a dilute solution of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in a volatile organic solvent such as methanol or acetonitrile. A concentration of approximately 1 mg/mL is a good starting point.
-
Rationale: Dilution is necessary to prevent overloading the mass spectrometer, which can lead to peak broadening and detector saturation. The choice of a volatile solvent ensures its rapid evaporation in the ion source.
Instrumentation and Ionization
Electron Ionization (EI) is the recommended ionization technique for this compound due to its ability to induce predictable fragmentation and create a library-searchable mass spectrum.
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for introducing the sample and achieving separation from any potential impurities.
-
Ionization Source: Electron Ionization (EI) at 70 eV.[8]
-
Rationale: 70 eV is the standard energy for EI-MS as it provides sufficient energy to cause fragmentation and generates reproducible spectra that can be compared to spectral libraries.[8]
Mass Analysis
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan Range: A scan range of m/z 35-300 is appropriate to capture the molecular ion and all significant fragment ions.
-
Rationale: The lower end of the scan range is set to detect small, common fragments, while the upper end extends beyond the molecular weight of the analyte to observe the full isotopic pattern of the molecular ion.
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the GC-MS analysis of the target compound.
Predicted Fragmentation Pathways and Spectral Interpretation
The fragmentation of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in EI-MS is expected to be driven by the presence of the ketone functional group and the labile trichloromethyl group. The following are the predicted major fragmentation pathways.
α-Cleavage
Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones.[9][10]
-
Pathway 1: Loss of the Trichloromethyl Radical (•CCl₃) This is anticipated to be a major fragmentation route due to the relative stability of the resulting acylium ion and the trichloromethyl radical. This cleavage would result in the formation of an acylium ion at m/z 100.
-
Pathway 2: Loss of the Enol Ether Fragment Cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon is also possible, leading to the formation of the trichloroacetyl cation [CCl₃CO]⁺. This fragment will exhibit a characteristic isotopic pattern for three chlorine atoms.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[11][12] In the case of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, the ethyl group of the ethoxy moiety provides γ-hydrogens relative to the carbonyl group. A six-membered transition state can lead to the elimination of a neutral ethene molecule and the formation of a radical cation.
Other Significant Fragmentations
-
Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively weak and can undergo cleavage to form an [M-Cl]⁺ ion.[13]
-
Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond of the enol ether can lead to the loss of an ethoxy radical.
-
Loss of Ethene (C₂H₄): This can occur from the ethoxy group.
A diagram illustrating the predicted fragmentation pathways is presented below:
Caption: Predicted major fragmentation pathways of the target compound in EI-MS.
Data Presentation: Expected Mass Spectrum
The following table summarizes the predicted prominent ions in the mass spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |
| 216 | [C₆H₇Cl₃O₂]⁺˙ (Molecular Ion) | - |
| 181 | [M - Cl]⁺ | Loss of a chlorine radical |
| 171 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 117 | [CCl₃]⁺ | Cleavage of the C-C bond adjacent to the CCl₃ group |
| 100 | [CH=CH-CO-OCH₂CH₃]⁺ | α-Cleavage (loss of •CCl₃) |
| 82 | [CCl₂]⁺˙ | Further fragmentation |
| 71 | [CH=CH-CO]⁺ | Further fragmentation |
| 45 | [OCH₂CH₃]⁺ | Cleavage of the ether bond |
| 29 | [CH₂CH₃]⁺ | Fragmentation of the ethoxy group |
Note: The m/z values are calculated using the mass of the most abundant isotope (³⁵Cl). The actual spectrum will show isotopic clusters for all chlorine-containing fragments.
Conclusion
The mass spectrometry analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one provides a wealth of structural information. By understanding the fundamental principles of fragmentation for halogenated ketones and α,β-unsaturated systems, a detailed interpretation of the mass spectrum is achievable. The characteristic isotopic pattern of the three chlorine atoms serves as a definitive marker for the presence of this compound and its chlorinated fragments. The proposed experimental workflow and predicted fragmentation pathways in this guide offer a robust framework for the successful analysis of this important synthetic reagent.
References
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Mass spectrum of 1,1,1-trichloroethane. Available at: [Link]
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Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. Available at: [Link]
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
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Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones - ACS Publications. Available at: [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. Available at: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. Available at: [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem - NIH. Available at: [Link]
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Physical properties of 1,1,1-trichloro-4-ethoxybut-3-en-2-one
An In-depth Technical Guide to the Physical Properties of (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one
Introduction
(3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one, a halogenated α,β-unsaturated ketone, is a highly functionalized organic molecule of significant interest to the chemical and pharmaceutical sciences. Its unique electronic and steric properties, arising from the presence of a trichloromethyl group, a conjugated enone system, and an ethoxyvinyl moiety, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring accuracy and reproducibility for researchers in drug discovery and chemical development.
Section 1: Chemical Identity and Molecular Structure
Accurate identification is the foundation of all subsequent experimental work. (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is primarily recognized by its CAS Number. The '(3E)' designation specifies the stereochemistry about the carbon-carbon double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides (trans configuration).
Key Identifiers and Structural Representation:
-
Systematic Name: (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one
-
Common Synonyms: (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one
-
SMILES: CCO\C=C\C(=O)C(Cl)(Cl)Cl[1]
The molecule's reactivity, particularly in Michael addition reactions, is dictated by the electrophilic nature of the β-carbon, which is significantly influenced by the electron-withdrawing trichloromethyl group.[1]
Section 2: Core Physicochemical Properties
The physical state and properties of a compound are critical for determining its appropriate handling, purification, and reaction conditions. (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is a liquid at ambient temperature.[3][4] A summary of its key physical properties is presented below.
| Property | Value | Source(s) | Notes |
| Molecular Weight | 217.48 g/mol | [1] | Calculated from the molecular formula C₆H₇Cl₃O₂. |
| Appearance | Colorless to light yellow liquid | [3][4][5] | Visual inspection is the primary method of confirmation. |
| Boiling Point | 84-86 °C at 1 Torr | [3][4] | The low pressure indicates susceptibility to decomposition at atmospheric boiling point. |
| Density | 1.368 ± 0.06 g/cm³ | [3][4] | This is a predicted value; experimental verification is recommended. |
| Purity | ≥95% to ≥98% | [1][2][5] | Typically determined by Gas Chromatography (GC). |
| Storage | 2-8°C, sealed in a dry environment | [1][2][3][4] | Suggests sensitivity to temperature, moisture, or both. |
Solubility Profile (Qualitative)
-
Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.
-
Sparingly soluble to insoluble in water due to the dominant hydrophobic character of the chlorinated alkyl chain.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structural integrity of the molecule. The following are expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum should reveal signals corresponding to the ethyl group (a triplet and a quartet) and the two vinyl protons. The coupling constant (J-value) between the vinyl protons would definitively confirm the E-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals, including a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift and a signal for the quaternary carbon bearing the three chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the C=O (ketone) group, typically around 1680-1700 cm⁻¹, and the C=C (alkene) bond, around 1620-1640 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a compound containing three chlorine atoms (M, M+2, M+4, M+6 peaks in an approximate 27:27:9:1 ratio).
Section 4: Experimental Protocols for Property Determination
The following protocols describe robust methods for the experimental verification of the key physical properties.
Boiling Point Determination via Vacuum Distillation
Causality: High molecular weight, halogenated compounds can decompose at temperatures required for boiling at atmospheric pressure. Vacuum distillation lowers the boiling point to a safe temperature, preventing degradation and ensuring an accurate measurement.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place 5-10 mL of the compound into the distillation flask along with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer). Gradually reduce the pressure to the target value (e.g., 1 Torr).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.
-
Validation: Ensure the pressure remains stable throughout the distillation. A stable boiling point reading over a period of collection validates the measurement.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Density Measurement
Causality: Density is a fundamental physical constant that can be used to assess purity. A calibrated pycnometer provides a highly accurate and reproducible method for determining the density of a liquid.
Methodology:
-
Calibration: Clean and dry a pycnometer of known volume (e.g., 5 mL). Weigh the empty pycnometer (m₁).
-
Water Measurement: Fill the pycnometer with deionized water at a known temperature (e.g., 20°C) and weigh it (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Sample Measurement: Dry the pycnometer thoroughly. Fill it with the sample compound at the same temperature and weigh it (m₃).
-
Calculation:
-
Mass of sample = m₃ - m₁
-
Volume of sample = (m₂ - m₁) / density of water
-
Density of sample = (m₃ - m₁) / Volume of sample
-
Section 5: Structural Insights and Intermolecular Forces
While crystal structure data for the title compound is not available, analysis of a structurally similar compound, (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one, reveals key insights into the forces governing its physical state. In the crystal lattice of this analog, weak intermolecular Cl⋯O interactions are observed, with distances shorter than the sum of the van der Waals radii.[6] This suggests that dipole-dipole interactions involving the electron-rich oxygen atoms of the carbonyl and the electron-deficient regions around the chlorine atoms contribute significantly to the condensed phase cohesion. These forces are likely responsible for the compound's relatively high boiling point, even under vacuum.
Caption: Relationship between molecular structure and key properties.
Section 6: Handling, Storage, and Safety
Given its reactive nature as an α,β-unsaturated ketone and its chlorinated structure, appropriate handling procedures are essential.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or oxidation.[1][2][3][4] The container must be sealed tightly.[2]
-
Safety: While specific toxicity data is limited, related halogenated ketones can be irritants. Avoid inhalation, ingestion, and skin contact.
Conclusion
This guide has detailed the essential physical properties of (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one, providing both established data and robust experimental protocols for its verification. By understanding these characteristics—from its boiling point and density to its spectroscopic signature and the intermolecular forces that govern its behavior—researchers and drug development professionals can effectively utilize this versatile chemical reagent in their synthetic endeavors, ensuring both safety and success in the laboratory.
References
-
(PDF) (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one - ResearchGate. Available at: [Link]
-
4-ethoxy-1,1,1-trichloro-3-buten-2-one|cas:83124-74-7 - Changzhou Standard Chemical Co., Ltd. Available at: [Link]
-
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one - Lead Sciences. Available at: [Link]
Sources
- 1. (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one;CAS No.:59938-07-7 [chemshuttle.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one - Lead Sciences [lead-sciences.com]
- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 5. 4-ethoxy-1,1,1-trichloro-3-buten-2-one|cas:83124-74-7--Changzhou Standard Chemical Co., Ltd. [standardschem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Electrophilicity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized Michael acceptor characterized by a pronounced electrophilicity. This guide provides a comprehensive analysis of its electronic structure, synthesis, and reactivity. The convergence of a potent electron-withdrawing trichloromethyl group and an electron-donating ethoxy group on the enone backbone creates a unique reactivity profile, making it a valuable building block in synthetic organic chemistry. This document will explore its utility in key transformations, including Michael additions and cyclocondensation reactions for the synthesis of heterocyclic scaffolds, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Architectural Significance of a Polarized Enone
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one belongs to the class of β-alkoxyvinyl trihalomethyl ketones, a group of compounds distinguished by their potent electrophilic character. The strategic placement of a strongly electron-withdrawing trichloromethyl group at the α-position and an electron-donating ethoxy group at the β-position of the enone system results in a highly polarized carbon-carbon double bond. This electronic arrangement renders the β-carbon exceptionally susceptible to nucleophilic attack, making the molecule a powerful tool for the construction of complex organic frameworks.
This guide will systematically dissect the factors contributing to the pronounced electrophilicity of this reagent and demonstrate its application in synthetically valuable transformations. A particular focus will be placed on its role as a precursor for heterocyclic compounds, such as pyrazoles, which are prevalent motifs in medicinal chemistry.
Electronic Structure and Electrophilicity
The reactivity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is fundamentally governed by the interplay of inductive and resonance effects.
-
Inductive Effect of the Trichloromethyl Group: The three chlorine atoms on the α-carbon exert a powerful negative inductive effect (-I), withdrawing electron density from the adjacent carbonyl group and, by extension, from the entire enone system. This effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.
-
Resonance Effect of the Ethoxy Group: The lone pairs on the oxygen atom of the ethoxy group participate in resonance, donating electron density (+R effect) into the conjugated system. This donation partially counteracts the inductive withdrawal but, more importantly, directs the electrophilicity to the β-carbon.
The confluence of these electronic factors results in a highly electron-deficient β-carbon, which is the primary site for nucleophilic attack in Michael addition reactions.
Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
The synthesis of β-alkoxyvinyl trichloromethyl ketones is typically achieved through the acylation of the corresponding vinyl ethers with trichloroacetyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of (E)-1,1,1-trichloro-4-methoxybut-3-en-2-one (as an illustrative example)
Materials:
-
Methyl vinyl ether
-
Trichloroacetyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of trichloroacetyl chloride (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.1 equiv) dropwise.
-
Slowly add methyl vinyl ether (1.2 equiv) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired (E)-1,1,1-trichloro-4-methoxybut-3-en-2-one.
Reactivity Profile: A Versatile Electrophile
The enhanced electrophilicity of the β-carbon in (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one makes it a versatile substrate for a variety of nucleophiles.
Michael Addition Reactions
The archetypal reaction of this enone is the Michael addition, where a soft nucleophile adds to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Cyclocondensation Reactions: Synthesis of Pyrazoles
A particularly valuable application of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with diverse pharmacological activities. The reaction with hydrazine derivatives proceeds via a cyclocondensation mechanism.[1]
The reaction involves an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the hydrazine used.[1] For instance, using arylhydrazine hydrochlorides tends to favor the formation of 1,3-regioisomers, while the corresponding free hydrazine often leads to the 1,5-regioisomer.[1]
The following protocol is adapted from the reaction of a related β-alkoxyvinyl trichloromethyl ketone with hydrazines and serves as a representative procedure.[2]
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Substituted hydrazine (e.g., methylhydrazine)
-
Ethanol
Procedure:
-
Dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 equiv) in ethanol.
-
Add the substituted hydrazine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the corresponding 5-trichloromethyl-1H-pyrazole derivative.
Spectroscopic Characterization
The structural elucidation of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and its reaction products relies heavily on spectroscopic techniques.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | ~1.3 (t, 3H, CH₃), ~4.0 (q, 2H, OCH₂), ~6.0 (d, 1H, =CH), ~7.8 (d, 1H, =CH) | ~14 (CH₃), ~68 (OCH₂), ~95 (CCl₃), ~105 (=CH), ~160 (=CH), ~180 (C=O) | ~1680 (C=O stretch), ~1600 (C=C stretch) |
| 5-Trichloromethyl-1H-pyrazole (representative) | ~6.5 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H), ~13.0 (br s, 1H, NH) | ~100 (CCl₃), ~110 (pyrazole-CH), ~135 (pyrazole-CH), ~145 (pyrazole-C-CCl₃) | ~3100-3300 (N-H stretch), ~1500-1600 (C=N, C=C stretch) |
Note: The spectroscopic data for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one are predicted based on analogous compounds, as specific experimental data is not widely published. The data for the pyrazole derivative is representative.
Conclusion
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a potent and versatile electrophile with significant applications in organic synthesis. The unique electronic properties conferred by the trichloromethyl and ethoxy substituents create a highly reactive Michael acceptor, enabling the efficient construction of complex molecules. Its utility in the regioselective synthesis of pyrazoles highlights its importance as a building block for medicinally relevant scaffolds. This guide has provided a foundational understanding of its synthesis, reactivity, and spectroscopic characterization, offering valuable insights for researchers in drug discovery and synthetic chemistry.
References
[3] Siqueira, G. M.; Flores, A. F. C.; Clar, G.; Zanatta, N.; Martins, M. A. P. Química Nova1994 , 17, 24. [1] General structure of β‐alkoxyvinyl trihalomethyl ketones. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link] [4] Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (n.d.). Retrieved January 29, 2026, from [Link] [5] IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link] [2] Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives - Bentham Science Publisher. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Reactivity and Application of the Trichloromethyl Ketone (TCMK) Group
Executive Summary
The trichloromethyl ketone (TCMK) moiety represents a unique intersection of high-energy reactivity and structural stability, serving as both a potent "warhead" in protease inhibitor design and a versatile linchpin in asymmetric synthesis. This guide dissects the electronic underpinnings of the TCMK group, contrasting its behavior with standard methyl ketones and mono-chlorinated analogs. We explore its dual utility: as a reversible transition-state analog in drug discovery and as a precursor to chiral amino acids via the Corey-Link and Jocic reactions.
Part 1: Electronic Structure & Fundamental Reactivity
The reactivity of the TCMK group (
The Super-Electrophilic Carbonyl
The three chlorine atoms create a dipole that depletes electron density from the carbonyl carbon.
-
Consequence: The carbonyl carbon becomes highly electrophilic, making it susceptible to attack by weak nucleophiles (like water or active-site serines) that would otherwise be non-reactive toward standard ketones.
-
Hydration Equilibrium: In aqueous media, TCMKs exist in equilibrium with their gem-diol (hydrate) forms. For many TCMKs, the equilibrium constant (
) heavily favors the hydrate.-
Reaction:
-
Implication: In biological assays, the concentration of the "active" ketone species is often lower than the nominal concentration, necessitating kinetic corrections.
-
The Trichloromethyl Anion as a Leaving Group
While carbon anions are typically poor leaving groups (
-
Reactivity Switch: Under basic conditions, the
bond between the carbonyl and the group can cleave (Haloform-type cleavage). However, under controlled conditions (Jocic/Corey-Link), this leaving group ability is harnessed for intramolecular substitutions.
Part 2: The TCMK in Drug Design (Protease Inhibition)
In drug development, TCMKs are utilized primarily as Transition State Analogs (TSAs) for serine and cysteine proteases.
Mechanism of Action: Reversible Inhibition
Unlike mono-chloromethyl ketones (e.g., TPCK, TLCK), which irreversibly alkylate the active site histidine (via
-
Binding: The inhibitor enters the active site (S1-S4 pockets).
-
Nucleophilic Attack: The catalytic nucleophile (Serine-OH or Cysteine-SH) attacks the highly electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A stable hemiketal (or thiohemiketal) adduct forms.
-
Stabilization: The electron-withdrawing
group stabilizes this tetrahedral geometry, which closely mimics the transition state of peptide bond hydrolysis. The enzyme "locks" onto this state, preventing substrate processing.
Visualization: Protease Inhibition Pathway
Figure 1: The reversible formation of the tetrahedral hemiketal adduct, mimicking the enzymatic transition state.
Part 3: Synthetic Transformations (The Corey-Link Reaction)
Beyond inhibition, the TCMK group is a powerful synthetic handle.[1] The Corey-Link reaction allows for the stereocontrolled synthesis of
The Jocic-Reeve & Corey-Link Mechanism
This transformation exploits the
-
Asymmetric Reduction: The TCMK is reduced to a chiral trichloromethyl carbinol (often using CBS catalysts).
-
Epoxide Formation: Treatment with base triggers deprotonation of the alcohol, followed by intramolecular displacement of one chloride. This forms a gem-dichloroepoxide .[4]
-
Nucleophilic Opening: An azide (
) attacks the epoxide with inversion of configuration (Walden inversion). -
Acyl Chloride Formation: The resulting intermediate collapses to an
-azido acyl chloride (or ester in situ).
Visualization: Synthetic Workflow
Figure 2: The Corey-Link reaction sequence for converting TCMKs to chiral amino acid precursors.
Part 4: Experimental Protocols
Synthesis of an Aryl Trichloromethyl Ketone
Method: Organozinc Coupling (Adapted from Corey et al.)
Rationale: Direct chlorination of methyl ketones is often non-selective. This method couples an organozinc reagent with trichloroacetyl chloride for high specificity.
Materials:
-
Bromobenzene (1.0 equiv)
- -Butyllithium (1.1 equiv)
- (1.2 equiv, anhydrous)
-
Trichloroacetyl chloride (1.2 equiv)
-
THF (anhydrous)
Protocol:
-
Lithiation: In a flame-dried flask under Argon, dissolve Bromobenzene in THF. Cool to -78°C. Add
-BuLi dropwise. Stir for 30 min. -
Transmetallation: Add a solution of
in THF dropwise at -78°C. Allow the mixture to warm to 0°C to form the phenylzinc chloride species. -
Acylation: Cool the mixture back to -20°C. Add trichloroacetyl chloride dropwise.
-
Workup: Stir for 1 hour, then quench with saturated
. Extract with diethyl ether ( ). Wash organics with brine, dry over , and concentrate. -
Purification: Purify via vacuum distillation or flash chromatography (silica gel, Hexanes/EtOAc).
Serine Protease Inhibition Assay (Chymotrypsin)
Method: Colorimetric Kinetic Assay
Rationale: To determine the
Protocol:
-
Buffer Prep: Prepare 50 mM Tris-HCl, pH 7.8, 10 mM
. -
Inhibitor Stock: Dissolve TCMK in DMSO. Note: Limit DMSO to <5% final volume to prevent enzyme denaturation.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (standard chymotrypsin substrate).
-
Incubation:
-
Mix 10
L Enzyme solution + 10 L Inhibitor (various concentrations). -
Incubate for 15 minutes at 25°C to allow equilibrium (hemiketal formation).
-
-
Initiation: Add 180
L Substrate solution. -
Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve to calculate .
Part 5: Stability & Handling Data
| Parameter | Characteristic | Practical Implication |
| Hydration | High ( | Stock solutions in water/buffer will contain mostly hydrate. DMSO stocks are recommended. |
| Base Stability | Low | Susceptible to haloform cleavage ( |
| Nucleophiles | High Reactivity | Avoid protic solvents with strong nucleophiles unless reaction is intended. |
| Storage | Hygroscopic | Store under inert gas (Argon/Nitrogen) at -20°C. |
References
-
Corey, E. J., Link, J. O., & Shao, Y. (1992).[5][6] A General and Effective Procedure for the Synthesis of Trichloromethyl Ketones. Tetrahedron Letters, 33(24), 3435–3438.
-
Corey, E. J., & Link, J. O. (1992).[2][5][6] A new general method for the enantioselective synthesis of alpha-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
-
Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750.
-
Reeve, W. (1960). The Reaction of Trichloromethyl Carbinols with Nucleophilic Reagents. Journal of Organic Chemistry. (Foundational work on Jocic/Reeve reaction mechanisms).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Jocic Reaction [organic-chemistry.org]
- 3. Corey–Link reaction - Wikipedia [en.wikipedia.org]
- 4. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction [acswebcontent.acs.org]
- 5. Trichloromethyl carbinol synthesis [organic-chemistry.org]
- 6. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]
Strategic Sourcing and Application of (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one
Executive Summary: The "Phantom" Reagent
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS: 10596-70-0 / 83124-74-7) represents a critical paradox in heterocyclic chemistry. While it is a potent 1,3-dielectrophile essential for synthesizing trifluoromethyl-substituted pyrazoles, pyrimidines, and isoxazoles, its commercial availability is frequently overstated by aggregators.
The Core Problem: Most "In Stock" listings for this compound are actually "Make-on-Demand" (lead time: 4–8 weeks) or erroneously cross-listed with its more stable trifluoro analog. Due to its susceptibility to hydrolysis and polymerization, in-house synthesis is often the only reliable method for obtaining high-purity material for sensitive drug discovery campaigns.
This guide provides a validated roadmap for sourcing, synthesizing, and applying this reagent, ensuring your project timeline remains independent of unreliable supply chains.
Part 1: Chemical Profile & The Sourcing Decision Matrix
The Molecule
This compound serves as a masked 1,3-dicarbonyl equivalent . The trichloromethyl group (
| Feature | Specification |
| IUPAC Name | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 217.48 g/mol |
| Key CAS | 10596-70-0 (General), 83124-74-7 (E-isomer) |
| Physical State | Pale yellow oil / Low-melting solid |
| Stability | Moisture sensitive; polymerizes at RT without stabilization. |
The Buy vs. Make Decision
Before initiating procurement, consult this logic flow to determine the optimal sourcing strategy.
Figure 1: Sourcing logic tree. Note that automated scrapers often conflate the trichloro- and trifluoro- analogs.
Part 2: Validated Synthesis Protocol (The "Make" Option)
Because commercial batches often degrade during shipping, fresh synthesis is the gold standard for reliability. The following protocol is adapted from Organic Syntheses (Tietze et al.) and optimized for modern lab safety standards.
The Reaction Mechanism
The synthesis involves the acylation of an enol ether followed by elimination.
Reaction:
Step-by-Step Methodology
Safety Note: Trichloroacetyl chloride is corrosive and lachrymatory. Perform all steps in a fume hood.
Reagents:
-
Trichloroacetyl chloride (1.0 equiv)
-
Ethyl vinyl ether (2.0 equiv) [Excess acts as solvent/scavenger]
-
Solvent: None (Neat reaction) or DCM if scale < 10g.
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Chilling: Charge the flask with Trichloroacetyl chloride. Cool to 0°C using an ice bath.
-
Addition: Add Ethyl vinyl ether dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature < 10°C. Rapid addition leads to polymerization (darkening of solution).
-
-
Elimination: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Observation: The mixture will turn yellow/orange.
-
-
Workup:
-
Remove excess ethyl vinyl ether under reduced pressure (rotary evaporator, bath temp < 30°C).
-
Purification: Vacuum distillation is required but risky due to thermal instability.
-
Recommended: Distill at 0.5–1.0 mmHg . Collect the fraction boiling at ~95–100°C (at 10 mmHg equivalent).
-
Alternative: If high purity is not required for the next step, use the crude oil immediately.
-
Quality Control (Self-Validation)
Verify the product identity immediately using
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| Alkene | ~5.8 ppm | Doublet ( | Alpha-proton (next to carbonyl) |
| Alkene | ~7.9 ppm | Doublet ( | Beta-proton (next to ether) |
| Ethoxy | ~4.1 ppm | Quartet | Ethyl group |
| Ethoxy | ~1.4 ppm | Triplet | Ethyl group |
Note: A coupling constant (
Part 3: Application & Reactivity
The value of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one lies in its ability to act as a "push-pull" alkene. The ethoxy group pushes electron density, while the trichloroacetyl group pulls it, creating highly specific reactivity at the
Heterocycle Formation Workflow
This reagent is primarily used to synthesize 5-trichloromethyl-pyrazoles and pyrimidines.
Figure 2: Divergent synthesis pathways. The
Handling & Storage Guidelines
-
Storage: Store at -20°C under Argon. The compound hydrolyzes to produce HCl and the corresponding keto-aldehyde if exposed to moisture.
-
Stabilization: Commercial samples (if found) often contain BHT (butylated hydroxytoluene) to prevent radical polymerization.
-
Toxicity: Treat as a potential alkylating agent. Double-glove and use strictly in a hood.
References
-
Tietze, L. F., Voss, E., & Hartfiel, U. (1990).[1] Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-Diethoxypropanoate.[1] Organic Syntheses, 69, 238.[1]
- Core Citation: Defines the standard synthesis of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (Compound 4 in the text).
-
Martins, M. A. P., et al. (2001). Trichloromethyl-containing heterocycles: a convenient synthesis of 1,1,1-trichloro-4-methoxy-3-alken-2-ones and their reaction with hydrazines. Tetrahedron Letters, 42(51), 8947-8949.
- Core Citation: Validates the reactivity with hydrazines and the stability of the trichloromethyl group during cycliz
-
Simson Pharma. (n.d.). 4-Ethoxy-1,1,1-trichloro-3-buten-2-one Product Page.
- Core Citation: Confirms the specific CAS 83124-74-7 for the (E)
-
Colla, A., et al. (1999). Synthesis and Structural Characterization of 1,1,1-Trichloro-4-alkoxy-3-alken-2-ones. Synthetic Communications, 29(2), 293-305.
- Core Citation: Provides detailed NMR and structural analysis for quality control comparison.
Sources
An In-depth Technical Guide to the Safe Handling of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
This guide provides a comprehensive overview of the safety considerations for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a reactive enone utilized in synthetic chemistry. Given the absence of a complete, publicly available Safety Data Sheet (SDS), this document synthesizes information from suppliers and data on structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practices. Researchers, scientists, and drug development professionals must use this guide in conjunction with supplier-specific SDSs and internal safety protocols.
Chemical Identity and Physicochemical Properties
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a specialized α,β-unsaturated ketone.[1] Its unique reactivity, stemming from the trichloromethyl and ethoxy groups, makes it a valuable building block in organic synthesis, particularly for Michael additions and the creation of diverse compound libraries.[1] However, these same features necessitate a thorough understanding of its potential hazards.
A clear identification of the substance is the first step in any safety protocol. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | [2][3] |
| Synonyms | (3E)-1,1,1-Trichloro-4-ethoxy-3-buten-2-one | [3] |
| CAS Number | 83124-74-7, 59938-07-7 | [1][2][3][4] |
| Molecular Formula | C₆H₇Cl₃O₂ | [1][3] |
| Molecular Weight | 217.47 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Temperature | 2-8°C | [1][3][5] |
Note on CAS Numbers: Both 83124-74-7 and 59938-07-7 are associated with this chemical in various supplier databases. It is crucial to verify the CAS number with the specific supplier to ensure the accuracy of the safety data.
Hazard Identification and Risk Mitigation
While a specific GHS classification for this compound is not universally published, data from analogous compounds, such as other chlorinated butenes and its trifluoro counterpart, suggest several potential hazards. The trichloromethyl group is a known toxophore, and α,β-unsaturated ketones are often irritants and sensitizers.
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[6][7]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[8] Prolonged contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: Vapors and direct contact are expected to be irritating to the eyes.[9]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[8][9]
-
Environmental Hazards: Chlorinated organic compounds can be harmful to aquatic life with long-lasting effects.[9][10]
The Hierarchy of Controls: A Self-Validating System for Safety
To mitigate these risks, a systematic approach is essential. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety. This is not merely a list of options but a logical framework for designing safe experiments.
Caption: Emergency response decision workflow.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. [11][12]* Skin Contact: Remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. [13][12]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. [11][12]Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [11][14]
Toxicological and Ecological Profile
Toxicological Summary: While specific toxicological data for this compound is lacking, related trichloro- compounds can cause damage to the liver and kidneys and may have carcinogenic potential. [12]Short-term exposure can lead to central nervous system effects such as dizziness and headache. [12] Ecological Summary: Chlorinated organic substances are often persistent in the environment and can be toxic to aquatic organisms. [9][10]It is strongly advised not to let the chemical enter the environment. [9]All waste and contaminated materials must be disposed of as hazardous waste to prevent environmental contamination.
Disposal and Transportation
Disposal: All waste containing (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one must be treated as hazardous waste. Collect in a designated, sealed, and properly labeled container. [9]Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Transportation: This material may be regulated for transport. For shipping, it is likely classified under a UN number for toxic liquids, flammable, organic, n.o.s., such as UN2929, with a hazard class of 6.1 (Toxic) and a subsidiary risk of 3 (Flammable). [4]All shipping must be done in accordance with IATA and DOT regulations.
References
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1,1,2-Trichloroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. [Link]
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ICSC 0587 - 2,3,4-TRICHLORO-1-BUTENE. INCHEM. [Link]
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(3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. ResearchGate. [Link]
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(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one | 83124-74-7. Pharmaffiliates. [Link]
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Safety Data Sheet: Trichloroethylene. Carl ROTH. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem - NIH. [Link]
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Methodological & Application
The Versatile Building Block: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a polyfunctionalized Michael acceptor, has emerged as a powerful tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its unique electronic properties, stemming from the presence of a trichloromethyl group, a conjugated enone system, and an ethoxy leaving group, render it a highly reactive and selective substrate for a variety of transformations. This application note provides a comprehensive overview of the synthetic utility of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, with a focus on its application in the synthesis of pyrazole derivatives, and includes detailed experimental protocols for both the synthesis of the building block and its subsequent conversion to valuable heterocyclic scaffolds.
Physicochemical Properties & Safety Information
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 59938-07-7 | [1] |
| Molecular Formula | C₆H₇Cl₃O₂ | [1] |
| Molecular Weight | 217.48 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 84-86 °C at 1 Torr | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Safety Precautions: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a chlorinated organic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).[2]
Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: A Detailed Protocol
The synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is typically achieved through the acylation of ethyl vinyl ether with trichloroacetyl chloride. The following protocol provides a detailed procedure for its preparation.
Experimental Protocol: Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Materials:
-
Ethyl vinyl ether
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl vinyl ether (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add trichloroacetyl chloride (1.1 eq) dropwise over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture will evolve hydrogen chloride gas, which should be vented to a scrubber. The solution will gradually turn into a deep black color.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any remaining volatile components.[6]
-
The crude product is obtained as a black oil.[6]
-
Purify the crude product by vacuum distillation (84-86 °C at 1 Torr) to afford (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one as a colorless to light yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, and two doublets for the vinylic protons, with a coupling constant characteristic of a trans configuration.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carbonyl carbon, the trichloromethyl carbon, the two vinylic carbons, and the two carbons of the ethoxy group.
Application in Heterocyclic Synthesis: The Gateway to Substituted Pyrazoles
One of the most significant applications of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities.[10] The reaction proceeds via a condensation reaction with hydrazine derivatives. The regiochemical outcome of this reaction is of particular interest and can be controlled by the reaction conditions and the nature of the hydrazine reagent.[11]
Reaction Mechanism: A Tale of Two Regioisomers
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with a hydrazine involves a sequence of nucleophilic attack, cyclization, and elimination steps. The initial step is the nucleophilic attack of the hydrazine at either the carbonyl carbon or the β-carbon of the enone system. The subsequent cyclization and elimination of ethanol and water lead to the formation of the pyrazole ring.
The regioselectivity of the reaction, leading to either the 3- or 5-trichloromethyl-substituted pyrazole, is a critical aspect. It has been shown that the use of hydrazine hydrochlorides favors the formation of the 1,3-regioisomer, while the use of free hydrazine leads to the 1,5-regioisomer.[11] This selectivity is attributed to the different nucleophilicity of the two nitrogen atoms of the hydrazine under different pH conditions.
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- 7. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Notes and Protocols for Michael Addition Reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized α,β-unsaturated ketone that serves as a powerful Michael acceptor in organic synthesis. The presence of a trichloromethyl group, a carbonyl group, and an enol ether moiety imparts unique electronic properties and reactivity to the molecule. This combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including heterocyclic compounds such as pyrazoles.[1][2] The electron-withdrawing nature of the trichloromethyl and carbonyl groups renders the β-carbon of the enone system highly electrophilic and susceptible to nucleophilic attack, facilitating Michael addition reactions.[3] This document provides a comprehensive guide to understanding and performing Michael addition reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, offering detailed protocols and insights into its reactivity.
Mechanism of the Michael Addition: A Step-by-Step Look
The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[4][5][6][7] The general mechanism for the Michael addition to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one proceeds through the following key steps:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the enone. This leads to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.
-
Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid introduced during workup, to yield the final Michael adduct.
The regioselectivity of the reaction is a crucial aspect, particularly when using nucleophiles with multiple reactive sites, such as hydrazines. The reaction conditions and the nature of the nucleophile can influence which nitrogen atom of the hydrazine attacks the β-carbon, leading to different regioisomers.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of a Michael addition reaction with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Caption: General mechanism of the Michael addition reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting Michael addition reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one using different classes of nucleophiles.
Protocol 1: Synthesis of 1-Aryl-5-(trichloromethyl)-1H-pyrazoles via Michael Addition/Cyclization of Hydrazines
This protocol is adapted from a regiocontrolled methodology for preparing substituted pyrazoles.[1]
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 equiv.).
-
Reagent Addition: Dissolve the enone in anhydrous methanol (approximately 0.1 M concentration). To this solution, add the arylhydrazine hydrochloride (1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-5-(trichloromethyl)-1H-pyrazole.
Expertise & Experience: The use of arylhydrazine hydrochlorides in methanol is key to achieving the 1,5-regioisomer of the pyrazole product.[1] The acidic nature of the hydrochloride salt likely influences the initial protonation state of the hydrazine and the subsequent cyclization pathway. Anhydrous conditions are recommended to prevent potential side reactions with water.
Trustworthiness: This protocol is based on a published, peer-reviewed procedure with reported yields for a variety of substrates.[1] The progress of the reaction can be reliably monitored by TLC, and the final product can be purified to a high degree using standard chromatographic techniques.
Protocol 2: General Procedure for the Aza-Michael Addition of Amines
This is a generalized protocol based on the known reactivity of enones with amines.[7]
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 equiv.) in the chosen aprotic solvent.
-
Reagent Addition: Add the amine (1.0-1.2 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture and monitor the reaction by TLC. The reaction time will vary depending on the nucleophilicity of the amine.
-
Workup: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Thia-Michael Addition of Thiols
This is a generalized protocol based on the established reactivity of enones with thiols.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base catalyst (e.g., triethylamine or DBU, catalytic amount)
-
Aprotic solvent (e.g., Acetonitrile or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a solution of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 equiv.) in the chosen solvent, add the thiol (1.0-1.2 equiv.).
-
Catalyst Addition: Add a catalytic amount of the base to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting thioether by column chromatography.
Data Presentation: A Summary of Reaction Outcomes
The following table summarizes the reported yields for the synthesis of 1-aryl-5-(trichloromethyl)-1H-pyrazoles from the reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with various arylhydrazine hydrochlorides, as described in the literature.[1]
| Entry | Arylhydrazine Hydrochloride | Product Regioisomer | Yield (%) |
| 1 | Phenylhydrazine hydrochloride | 1-Phenyl-5-(trichloromethyl)-1H-pyrazole | 83 |
| 2 | 4-Methylphenylhydrazine hydrochloride | 1-(4-Methylphenyl)-5-(trichloromethyl)-1H-pyrazole | 75 |
| 3 | 4-Methoxyphenylhydrazine hydrochloride | 1-(4-Methoxyphenyl)-5-(trichloromethyl)-1H-pyrazole | 78 |
| 4 | 4-Chlorophenylhydrazine hydrochloride | 1-(4-Chlorophenyl)-5-(trichloromethyl)-1H-pyrazole | 80 |
| 5 | 4-Nitrophenylhydrazine hydrochloride | 1-(4-Nitrophenyl)-5-(trichloromethyl)-1H-pyrazole | 65 |
Experimental Workflow Visualization
This diagram outlines the typical workflow for a Michael addition reaction followed by purification.
Caption: A typical experimental workflow for Michael addition reactions.
Conclusion and Future Perspectives
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile and reactive Michael acceptor with significant potential in organic synthesis. The protocols and data presented in this guide demonstrate its utility in the construction of complex molecular architectures, particularly heterocyclic systems. The unique electronic properties conferred by the trichloromethyl group offer opportunities for further functional group transformations of the Michael adducts. Future research in this area could explore asymmetric Michael additions to this substrate, employing chiral catalysts to control the stereochemistry of the newly formed stereocenters. Furthermore, expanding the scope of nucleophiles and exploring the subsequent transformations of the resulting Michael adducts will undoubtedly lead to the discovery of novel and medicinally relevant compounds.
References
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]
-
Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. YouTube. [Link]
-
Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
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Reaction of 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one with Amines. ResearchGate. [Link]
-
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one. Lead Sciences. [Link]
-
(3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. ResearchGate. [Link]
-
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one. Pharmaffiliates. [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. orientjchem.org. [Link]
-
Synthesis of Fatty Trichloromethyl-β-diketones and New 1H-Pyrazoles as Unusual FAMEs and FAEEs. ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Application Notes and Protocols: The Versatility of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in [3+2] Dipolar Cycloaddition for Heterocyclic Synthesis
Introduction: A Privileged Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast number of pharmaceuticals, prized for their ability to present functional groups in well-defined three-dimensional orientations, thereby facilitating precise interactions with biological targets.[1][2] (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one has emerged as a highly versatile and powerful building block in this endeavor. This electron-deficient alkene is primed for a variety of transformations, most notably [3+2] dipolar cycloadditions, which provide efficient access to five-membered heterocyclic rings.[3][4][5]
The unique reactivity of this enone is conferred by its distinct electronic features: the potent electron-withdrawing trichloromethyl group (-CCl₃) and the carbonyl group work in concert to render the carbon-carbon double bond highly electrophilic. This makes it an excellent dipolarophile, readily reacting with a range of 1,3-dipoles.[4][6] Furthermore, the ethoxy group serves as an excellent leaving group in subsequent elimination steps, and the trichloromethyl group itself is a synthetic handle that can be transformed into other functionalities, such as carboxylic acid derivatives.[7][8]
This guide provides an in-depth exploration of the utility of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in [3+2] cycloaddition reactions, with a primary focus on its well-established, regiocontrolled synthesis of pyrazoles—a core motif in numerous therapeutic agents.[6][7] We will dissect the reaction mechanism, provide detailed, field-proven protocols, and discuss the critical factors that govern reaction outcomes, offering researchers a comprehensive playbook for leveraging this reagent in their synthetic programs.
Core Concept: The [3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition is a powerful pericyclic reaction that involves the combination of a three-atom, four-pi-electron component (the 1,3-dipole) with a two-atom, two-pi-electron component (the dipolarophile) to form a five-membered ring.[9][10] This reaction class is prized for its ability to construct complex heterocyclic systems in a single, often highly stereospecific and regioselective, step.
Caption: General schematic of a [3+2] dipolar cycloaddition reaction.
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one serves as the electron-deficient dipolarophile ("D=E"), while common 1,3-dipoles ("A-B-C") include species like hydrazines (for pyrazole synthesis), nitrile oxides, and nitrones.[11][12][13]
Primary Application: Regiocontrolled Synthesis of Pyrazoles
A flagship application of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is its reaction with hydrazines to furnish pyrazoles. This transformation is not a concerted cycloaddition but rather a stepwise cyclocondensation; however, it achieves the same overall [3+2] atom connectivity. The true elegance of this method lies in the ability to control the regiochemical outcome—producing either 1,3-disubstituted or 1,5-disubstituted pyrazoles—simply by choosing between the hydrazine free base or its hydrochloride salt.[1][7][14]
Mechanistic Rationale: The Key to Regiocontrol
The regioselectivity is dictated by the initial site of nucleophilic attack on the enone. The two electrophilic sites are the carbonyl carbon (C2) and the β-carbon of the double bond (C4). The choice of which site is attacked first depends on the nucleophilicity of the hydrazine species.[7][8]
-
Pathway A (Free Hydrazine): Synthesis of 1,5-Disubstituted Pyrazoles. When using a substituted hydrazine free base (e.g., phenylhydrazine), the more sterically accessible and highly nucleophilic primary amine (-NH₂) preferentially attacks the β-carbon (C4) in a classic Michael addition. This is followed by intramolecular cyclization, where the secondary nitrogen attacks the carbonyl carbon, and subsequent elimination of ethanol and HCl to afford the aromatic 1,5-disubstituted pyrazole.[7][14]
-
Pathway B (Hydrazine Hydrochloride): Synthesis of 1,3-Disubstituted Pyrazoles. When using the hydrazine hydrochloride salt, the nucleophilicity of the primary amine is attenuated due to protonation. Under these acidic conditions, the reaction proceeds via initial attack of the less hindered primary amine (-NH₂) on the more electrophilic carbonyl carbon (C2). The resulting intermediate then undergoes intramolecular cyclization via attack of the secondary nitrogen onto the β-carbon (C4), followed by elimination to yield the 1,3-disubstituted pyrazole.[1][7]
Caption: Mechanistic pathways for regiocontrolled pyrazole synthesis.
Experimental Protocols
The following protocols are adapted from validated literature procedures and represent a robust starting point for synthesis.[7]
Protocol 1: General Procedure for 1,3-Disubstituted-5-(trichloromethyl)pyrazoles (Using Hydrazine Hydrochloride)
-
Reagent Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted hydrazine hydrochloride (1.0 mmol) in methanol (5 mL).
-
Addition of Enone: To the stirred solution, add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 mmol, 1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed (typically 24-48 hours).
-
Workup: Upon completion, add distilled water (20 mL) to the reaction mixture. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a small amount of cold methanol.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 2: General Procedure for 1,5-Disubstituted-3-(trichloromethyl)pyrazoles (Using Free Hydrazine)
-
Reagent Setup: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve the substituted free hydrazine (1.0 mmol) in methanol (5 mL).
-
Addition of Enone: Add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 mmol, 1.0 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than the hydrochloride route; monitor by TLC for consumption of the starting material (usually 2-12 hours).
-
Workup: Add distilled water (20 mL) to the flask. If a solid precipitates, proceed to the next step. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Isolation: For solid products, collect by vacuum filtration, washing with cold water and methanol. For oils, dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (for solids) or silica gel column chromatography (for oils).
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H-pyrazoles Using Trichloromethyl Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 4. (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one;CAS No.:59938-07-7 [chemshuttle.com]
- 5. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one synthesis - chemicalbook [chemicalbook.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of pyrazole derivatives using (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
An In-Depth Guide to the Regiocontrolled Synthesis of Pyrazole Derivatives Utilizing (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: The Strategic Value of Pyrazoles and Advanced Synthetic Precursors
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. This five-membered heterocyclic scaffold is present in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
A key challenge in pyrazole synthesis is achieving precise control over regiochemistry, particularly when using unsymmetrical precursors. This guide details the application of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a highly versatile and reactive 1,3-bielectrophilic synthon, for the synthesis of pyrazole derivatives.[4] This precursor is uniquely advantageous for several reasons:
-
High Reactivity: The electron-withdrawing trichloromethyl group and the conjugated enone system facilitate efficient reactions with nucleophiles like hydrazines.
-
Regiocontrol: The choice of reaction conditions, specifically the form of the hydrazine nucleophile (free base vs. hydrochloride salt), allows for the selective synthesis of distinct pyrazole regioisomers.[5]
-
Synthetic Handle: The trichloromethyl group is not merely a reactivity-enhancing feature; it serves as a valuable precursor that can be transformed into other functional moieties, such as carboxyalkyl groups, significantly expanding the synthetic utility of the resulting pyrazole products.[5][6]
This document provides a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols for achieving regiocontrol, and insights into the applications of the synthesized compounds for researchers, scientists, and professionals in drug development.
Mechanistic Insights: Directing the Cyclization Pathway
The synthesis of pyrazoles from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and a hydrazine derivative follows a cyclocondensation pathway. The reaction proceeds through an initial conjugate addition, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyrazole ring. The critical factor governing the final regiochemical outcome is the nature of the initial nucleophilic attack by the substituted hydrazine.
The general mechanism can be understood through the principles of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[7] In our specific case, the enone acts as a 1,3-dicarbonyl equivalent.
Causality of Regioselection
The selectivity of the reaction is contingent on the form of the hydrazine used.[5]
-
Using Free Hydrazine Base (e.g., Phenylhydrazine): The more nucleophilic, unsubstituted nitrogen atom of the hydrazine preferentially attacks the electron-deficient β-carbon of the enone in a Michael-type (1,4-conjugate) addition. This is followed by intramolecular cyclization where the second nitrogen attacks the carbonyl carbon, ultimately leading to the 1,5-regioisomer after elimination of ethanol and water.
-
Using Hydrazine Hydrochloride Salt (e.g., Phenylhydrazine HCl): When the hydrazine is protonated, its nucleophilicity is reduced. The reaction is thought to proceed via initial attack of the substituted nitrogen at the carbonyl carbon (a 1,2-addition), followed by cyclization and elimination, which favors the formation of the 1,3-regioisomer .
This regiocontrolled approach provides a powerful tool for generating specific isomeric libraries for structure-activity relationship (SAR) studies.[5]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Synthesis of Enamines and Vinyl Ethers using (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: A Versatile Electrophile for Heterocyclic and Acyclic Synthesis
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized and reactive building block in organic synthesis.[1][2] Its unique structure, featuring a conjugated system with a strong electron-withdrawing trichloromethyl group and a leaving group (ethoxy), renders the vinylic carbon susceptible to nucleophilic attack. This reactivity profile makes it an excellent precursor for the synthesis of a variety of valuable organic compounds, including enamines and vinyl ethers.[3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.
This guide provides detailed protocols for the synthesis of enamines and vinyl ethers from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, along with an in-depth discussion of the underlying reaction mechanisms. The protocols are designed to be robust and scalable, offering researchers and drug development professionals a reliable starting point for their synthetic endeavors.
Chemical Properties and Safety Considerations
Before proceeding with the experimental work, it is crucial to be aware of the properties and potential hazards associated with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
| Property | Value | Source |
| CAS Number | 59938-07-7 | |
| Molecular Formula | C6H7Cl3O2 | |
| Molecular Weight | 217.48 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Storage | 2-8°C |
Safety Precautions:
-
Handle (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Synthesis of Enamines: A Solvent-Free Approach
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with primary and secondary amines provides a direct and efficient route to a variety of functionalized enamines. A particularly attractive method, inspired by the work of Martins et al. on related systems, involves a solvent-free reaction, which offers advantages in terms of sustainability and simplified work-up procedures.[4]
Protocol 1: General Procedure for the Synthesis of 4-Amino-1,1,1-trichloro-3-buten-2-ones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq.).
-
Addition of Amine: To the stirred ketone, add the desired primary or secondary amine (1.0-1.2 eq.) dropwise at room temperature. For solid amines, they can be added in one portion.
-
Reaction Conditions: The reaction is typically exothermic. After the initial reaction subsides, the mixture is stirred at room temperature or gently heated (40-60 °C) for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the crude product is directly purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired enamine.
| Amine Substrate | Reaction Time (Typical) | Expected Product |
| Morpholine | 30-60 min | 4-(Morpholin-4-yl)-1,1,1-trichlorobut-3-en-2-one |
| Piperidine | 30-60 min | 4-(Piperidin-1-yl)-1,1,1-trichlorobut-3-en-2-one |
| Aniline | 1-2 hours | 4-(Phenylamino)-1,1,1-trichlorobut-3-en-2-one |
Mechanism of Enamine Formation
The formation of enamines from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one proceeds through a nucleophilic vinylic substitution mechanism.
Diagram: Mechanism of Enamine Synthesis
Caption: Nucleophilic vinylic substitution mechanism for enamine formation.
The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient β-carbon of the enone system. This is followed by the elimination of the ethoxy group, leading to the formation of the stable enamine product. The presence of the electron-withdrawing trichloromethyl group significantly activates the double bond towards nucleophilic attack.
Synthesis of Vinyl Ethers: A Nucleophilic Substitution Approach
The synthesis of vinyl ethers from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one can be achieved through a nucleophilic substitution reaction with alcohols. This transformation is typically carried out in the presence of a base to generate the more nucleophilic alkoxide.
Protocol 2: General Procedure for the Synthesis of 4-Alkoxy-1,1,1-trichloro-3-buten-2-ones
This protocol provides a general method for the synthesis of vinyl ethers and may require optimization for specific alcohols.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Alcohol (e.g., methanol, isopropanol, phenol)
-
Base (e.g., sodium hydride, sodium methoxide, potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.1 eq.) in the anhydrous solvent. To this suspension, add the alcohol (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Reaction with Enone: Cool the alkoxide solution to 0 °C and add a solution of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq.) in the anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired vinyl ether.
| Alcohol Substrate | Base | Solvent | Expected Product |
| Methanol | NaH or NaOMe | THF | (E)-1,1,1-trichloro-4-methoxybut-3-en-2-one |
| Isopropanol | NaH | THF | (E)-1,1,1-trichloro-4-isopropoxybut-3-en-2-one |
| Phenol | K2CO3 | DMF | (E)-1,1,1-trichloro-4-phenoxybut-3-en-2-one |
Mechanism of Vinyl Ether Formation
Similar to enamine synthesis, the formation of vinyl ethers proceeds via a nucleophilic vinylic substitution mechanism.
Diagram: Mechanism of Vinyl Ether Synthesis
Caption: Nucleophilic vinylic substitution for vinyl ether synthesis.
The reaction is initiated by the attack of the alkoxide nucleophile on the β-carbon of the enone. This is followed by the elimination of the ethoxide leaving group to furnish the new vinyl ether. The use of a base is critical to deprotonate the alcohol, thereby increasing its nucleophilicity.
Conclusion and Future Perspectives
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one serves as a versatile and reactive platform for the synthesis of a diverse range of enamines and vinyl ethers. The protocols outlined in this guide offer reliable and efficient methods for accessing these important classes of compounds. The straightforward nature of these reactions, coupled with the potential for further functionalization of the products, makes this reagent a valuable tool for researchers in synthetic chemistry and drug discovery. Future work could explore the expansion of the substrate scope to include a wider variety of nucleophiles and the development of stereoselective variations of these transformations.
References
- Martins, M. A. P., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie, 25(G1), 9-18.
-
Chemistry LibreTexts. (2019, September 3). 10.10: Reactions of Alkoxides. Retrieved from [Link]
-
University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.2. Preparation of Amines. In Organic Chemistry II. Retrieved from [Link]
- Beilstein Journals. (2012). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 8, 167.
-
Filo. (2025, April 14). 3-Chloro-1-butene reacts with sodium ethoxide in ethanol to produce 3-ethoxy-1butene. Retrieved from [Link]
- Martins, M. A. P., et al. (2002). Application of 4-Alkoxy-1,1,1-trifluoro[chloro]alk-3-en-2-ones as Selective Protecting Groups of Amino Acids. Synthesis, 2002(1), 48-52.
- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.
- Xing, M.-M., et al. (2016). ChemInform Abstract: AlCl3-Catalyzed [3 + 3] Cycloaddition of Chalcones and β-Enamine Ketones (Esters): A Highly Efficient Access to Multisubstituted Cyclohexa-1,3-dienamines. ChemInform, 47(24).
- Snowden, T. S. (n.d.). Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction. ACS.
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]
- Wu, Y., et al. (2014). Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III) triflate. Central European Journal of Chemistry, 12(7), 778-783.
Sources
Application Notes and Protocols: Nucleophilic Addition to α,β-Unsaturated Trichloromethyl Ketones
Abstract
α,β-Unsaturated trichloromethyl ketones are potent electrophiles and exceptionally versatile building blocks in modern organic synthesis. The strong electron-withdrawing nature of the trichloromethyl group significantly enhances the electrophilicity of the β-carbon, making these substrates highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the synthetic utility of the resulting products, has positioned them as valuable intermediates in the synthesis of complex molecules, including fluorinated compounds, heterocycles, and other motifs of interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the mechanistic principles governing nucleophilic additions to these substrates and offers detailed, field-proven protocols for their practical application.
Theoretical Background and Mechanistic Insights
The reactivity of α,β-unsaturated ketones is fundamentally governed by the electronic interplay between the carbonyl group and the conjugated alkene. The electronegative oxygen atom polarizes the system, inducing a partial positive charge on both the carbonyl carbon (C2) and the β-carbon (C4). This creates two potential sites for nucleophilic attack, leading to either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon).[3]
The Activating Role of the Trichloromethyl Group
In α,β-unsaturated trichloromethyl ketones, the presence of the -CCl₃ group dramatically amplifies the electrophilic character of the β-carbon. The three chlorine atoms exert a powerful negative inductive effect (-I effect), withdrawing electron density from the adjacent carbonyl group. This effect is relayed through the conjugated π-system, resulting in a significantly more electron-deficient β-position compared to standard α,β-unsaturated ketones.[4] Consequently, these substrates are exceptionally strong Michael acceptors, favoring 1,4-conjugate addition with a wide range of nucleophiles.
Regioselectivity: 1,4-Addition (Michael Addition)
The predominant reaction pathway for most nucleophiles with α,β-unsaturated trichloromethyl ketones is the 1,4-conjugate addition, also known as the Michael addition. The mechanism proceeds via the attack of a nucleophile on the electrophilic β-carbon.[5] This initial attack forms a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.[4][5][6] Subsequent protonation of this enolate, typically at the α-carbon during workup, yields the saturated β-substituted ketone as the final product.[4][5] Weaker nucleophiles, such as amines, thiols, and organocuprates, generally favor this 1,4-addition pathway.[3][4]
Mechanistic Pathway Diagram
The following diagram illustrates the generalized mechanism for the 1,4-conjugate nucleophilic addition to an α,β-unsaturated trichloromethyl ketone.
Caption: Generalized mechanism of 1,4-conjugate addition.
Applications in Asymmetric Synthesis and Drug Discovery
The development of catalytic, enantioselective methods for nucleophilic additions to these substrates is a significant area of research.[7] Chiral organocatalysts, such as those based on thiourea or primary amines, have been successfully employed to induce high levels of stereocontrol in Michael additions, providing access to optically active β-amino and β-thio carbonyl compounds.[8][9] These chiral building blocks are invaluable in pharmaceutical research. For instance, the resulting products can serve as precursors for γ-aminobutyric acid (GABA) derivatives like Phenibut and Baclofen, which have applications as muscle relaxants and sleep inducers.[10] Furthermore, the α,β-unsaturated ketone motif itself is found in numerous natural products and drugs with biological activities, including EGFR inhibition in cancer therapy.[11]
The trichloromethyl group in the final products can also be a synthetic handle for further transformations. For example, it can be converted to a trifluoromethyl group, a common motif in pharmaceuticals that can enhance metabolic stability and binding affinity.[12][13][14]
Experimental Protocols
The following protocols are provided as representative examples for conducting nucleophilic addition reactions to α,β-unsaturated trichloromethyl ketones.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The key stages are outlined below.
Caption: Standard workflow for synthesis and analysis.
Protocol 1: Aza-Michael Addition of Aniline
This protocol details the addition of an amine nucleophile to a generic α,β-unsaturated trichloromethyl ketone.
Materials and Reagents:
-
(E)-1,1,1-trichloro-4-phenylbut-3-en-2-one (1.0 equiv)
-
Aniline (1.2 equiv)
-
Toluene (0.2 M concentration)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (E)-1,1,1-trichloro-4-phenylbut-3-en-2-one (e.g., 263 mg, 1.0 mmol).
-
Dissolve the ketone in toluene (5 mL).
-
Add aniline (e.g., 112 mg, 1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Upon completion (typically 2-4 hours, indicated by the consumption of the starting ketone), concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Dissolve the crude residue in dichloromethane.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the β-amino ketone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Handle trichloromethyl ketones and aniline in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene and dichloromethane are flammable and volatile; avoid open flames and ensure proper ventilation.
Protocol 2: Organocatalytic Asymmetric Thia-Michael Addition
This protocol describes an enantioselective addition of a thiol using a bifunctional organocatalyst.
Materials and Reagents:
-
(E)-1,1,1-trichloro-4-(4-nitrophenyl)but-3-en-2-one (1.0 equiv)
-
Benzyl mercaptan (1.2 equiv)
-
(R,R)-Thiourea catalyst (e.g., Takemoto's catalyst) (0.1 equiv, 10 mol%)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Argon or Nitrogen atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add the (R,R)-thiourea catalyst (0.1 equiv) and the α,β-unsaturated trichloromethyl ketone (1.0 equiv) to the flask.
-
Add anhydrous dichloromethane via syringe to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Slowly add benzyl mercaptan (1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction at this temperature for the determined reaction time (e.g., 24-48 hours), monitoring by chiral HPLC or TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
-
Characterize the final product by spectroscopic methods.
Data Summary
The following table summarizes typical results for nucleophilic additions to various α,β-unsaturated trichloromethyl ketones, showcasing the versatility of this reaction.
| Entry | Substrate (R group) | Nucleophile | Catalyst/Conditions | Yield (%) | ee (%) |
| 1 | Phenyl | Aniline | Toluene, rt | >95 | N/A |
| 2 | 4-Nitrophenyl | Thiophenol | Et₃N, DCM, 0 °C | 92 | N/A |
| 3 | 2-Furyl | Malonate | DBU, THF, rt | 88 | N/A |
| 4 | 4-Chlorophenyl | BenzylSH | Thiourea (10 mol%) | 90 | 94 |
| 5 | Phenyl | Indole | Sc(OTf)₃ (5 mol%) | 85 | N/A |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. For catalyzed reactions, ensure the catalyst is active and used in the correct loading. The purity of reagents, especially the solvent, is critical; use anhydrous solvents when necessary.
-
Side Product Formation: The primary side reaction is often 1,2-addition, especially with "hard" nucleophiles like organolithium reagents.[4] If 1,2-addition is observed, consider switching to a "softer" nucleophile (e.g., an organocuprate instead of a Grignard reagent) or using reaction conditions known to favor 1,4-addition (e.g., lower temperatures).
-
Low Enantioselectivity (for asymmetric reactions): The catalyst loading, temperature, and solvent can all significantly impact enantioselectivity. A screen of these parameters is often necessary for optimization. Ensure the reaction is run under an inert atmosphere to prevent catalyst degradation. The presence of water can be detrimental in many organocatalytic systems.
References
- Title: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Source: Books.
-
Title: 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Source: Chemistry LibreTexts. URL: [Link]
-
Title: 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Source: Organic Chemistry | OpenStax. URL: [Link]
-
Title: Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. Source: PubMed. URL: [Link]
-
Title: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Source: Fiveable. URL: [Link]
-
Title: 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Source: Organic Chemistry II. URL: [Link]
-
Title: Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Source: MDPI. URL: [Link]
-
Title: Synthesis of β-trifluoromethyl alcohols. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Source: MDPI. URL: [Link]
-
Title: Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Source: MDPI. URL: [Link]
-
Title: Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Source: PubMed. URL: [Link]
-
Title: Preparation of α,β-unsaturated trifluromethylketones and their application in the synthesis of heterocycles. Source: ResearchGate. URL: [Link]
-
Title: Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Source: NIH. URL: [Link]
-
Title: Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Source: MDPI. URL: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
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- 6. fiveable.me [fiveable.me]
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- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]
- 14. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Trichloromethylated Enone
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a highly functionalized α,β-unsaturated ketone, has emerged as a powerful and versatile building block, particularly in the synthesis of heterocyclic compounds with significant pharmacological potential.[1] The presence of a trichloromethyl group, a vinyl ether moiety, and a ketone carbonyl within a compact four-carbon chain imparts unique reactivity, making it a valuable precursor for creating diverse molecular libraries. This guide provides an in-depth exploration of the applications of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in medicinal chemistry, with a focus on the synthesis of bioactive pyrazole derivatives. We will delve into the synthetic protocols, mechanistic underpinnings, and the biological activities of the resulting compounds, offering researchers a comprehensive resource to harness the potential of this remarkable reagent.
Physicochemical Properties and Safety Considerations
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a colorless to light yellow liquid with a boiling point of 84-86 °C at 1 Torr. Its unique structure, featuring both electron-withdrawing (trichloromethyl) and electron-donating (ethoxy) groups, dictates its reactivity profile.
| Property | Value |
| Molecular Formula | C₆H₇Cl₃O₂ |
| Molecular Weight | 217.48 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 84-86 °C (1 Torr) |
| Storage | 2-8 °C, protected from moisture |
Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: A General Protocol
The synthesis of 4-alkoxyvinyl trichloromethyl ketones, such as the title compound, is typically achieved through the acylation of a vinyl ether with trichloroacetyl chloride in the presence of a base, like pyridine.[5]
Figure 1: General synthetic scheme for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Detailed Experimental Protocol: Synthesis of the Title Compound
Materials:
-
Ethyl vinyl ether
-
Trichloroacetyl chloride
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of ethyl vinyl ether (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add trichloroacetyl chloride (1.0 eq) via a dropping funnel.
-
After the addition of the acid chloride, add pyridine (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one as a colorless to light yellow liquid.
Application in the Synthesis of Bioactive Pyrazoles
A primary application of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in medicinal chemistry is its use as a precursor for the synthesis of substituted pyrazoles.[1] Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[6][7] The reaction of the trichloromethyl enone with hydrazine derivatives provides a regiocontrolled route to highly functionalized pyrazoles.
Sources
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Application Note: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Bioactive Heterocycle Synthesis
Executive Summary
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS: 59938-07-7) represents a specialized class of
This guide details the synthesis of this core building block and its subsequent conversion into two critical pharmacophores: pyrazoles (COX-2 inhibitors, anti-inflammatory agents) and pyrimidines (antimicrobials, kinase inhibitors). Crucially, we address the regiochemical control mechanisms that allow researchers to selectively target 1,3- or 1,5-isomers, a common bottleneck in heterocyclic chemistry.
Chemical Profile & Synthetic Utility[1][2][3]
The "Push-Pull" Mechanism
The molecule's reactivity is defined by the conjugation between the electron-donating ethoxy group and the electron-withdrawing carbonyl/trichloromethyl system.
-
The
Group: Acts as a "masked" carboxylate. It survives initial cyclization but can be converted into carboxylic acids or esters via hydrolytic cleavage (haloform-type reaction) in a late-stage functionalization step. -
The
-Carbon: The primary site for nucleophilic attack (Michael addition), followed by the elimination of ethanol.
Structural Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthesis pathways from the trichloroacetyl vinyl ether precursor.
Protocol A: Synthesis of the Building Block
Target: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one Reaction Type: Acylation of Enol Ether
Rationale
The synthesis relies on the acylation of ethyl vinyl ether with trichloroacetyl chloride. This reaction is highly exothermic. Temperature control is critical ; if the temperature spikes, the vinyl ether will polymerize, resulting in a black tar instead of the desired product.
Materials
-
Ethyl vinyl ether (1.2 equivalents)
-
Trichloroacetyl chloride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Pyridine (1.1 equivalents) – Acts as an acid scavenger
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvent & Base: Add Ethyl vinyl ether (0.12 mol) and Pyridine (0.11 mol) to DCM (50 mL). Cool the solution to 0°C using an ice/salt bath.
-
Acylation (Dropwise): Dissolve Trichloroacetyl chloride (0.1 mol) in DCM (20 mL). Add this solution dropwise to the reaction flask over 45 minutes.
-
Critical Checkpoint: Maintain internal temperature below 5°C. The solution will turn yellow/orange.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Quench & Wash: Pour the reaction mixture into ice-cold 0.1 M HCl (50 mL) to remove pyridinium salts. Separate the organic layer.[1]
-
Extraction: Wash the organic layer with saturated
(2 x 50 mL) and Brine (50 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is typically >90% pure. For analytical grade, perform vacuum distillation (bp ~105°C at 12 mmHg).
Protocol B: Regioselective Synthesis of Pyrazoles
Target: 1-Substituted-3(or 5)-trichloromethyl-1H-pyrazoles
Significance: This protocol utilizes the "Bonacorso Regiocontrol" method. The acidity of the hydrazine source dictates the final position of the
Regioselectivity Mechanism[6][7]
-
Neutral Conditions (Free Hydrazine): The terminal nitrogen of hydrazine (
) is the hardest nucleophile and attacks the hardest electrophile (carbonyl) first? No. In this specific push-pull system, the -carbon is the softer target. However, mechanistic studies suggest that free hydrazines tend to yield the 1,5-isomer due to the formation of a 5-hydroxy-2-pyrazoline intermediate that dehydrates. -
Acidic Conditions (Hydrazine Hydrochloride): Protonation of the carbonyl oxygen activates the system, often favoring the formation of the 1,3-isomer .
Experimental Workflow
| Parameter | Method A (1,5-Isomer) | Method B (1,3-Isomer) |
| Reagent | Phenylhydrazine (Free base) | Phenylhydrazine Hydrochloride |
| Solvent | Ethanol (Anhydrous) | Ethanol (Anhydrous) |
| Temperature | Reflux (78°C) | Reflux (78°C) |
| Time | 4 - 6 Hours | 4 - 6 Hours |
| Yield | 75 - 88% | 80 - 92% |
Detailed Steps (Method A - 1,5-isomer focus)
-
Dissolution: Dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add Phenylhydrazine (1.1 mmol) slowly at room temperature.
-
Reflux: Heat the mixture to reflux. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
Isolation: Evaporate the solvent (Rotavap). The residue is usually a solid.
-
Crystallization: Recrystallize from Ethanol/Water or Hexane to obtain pure 1-phenyl-5-(trichloromethyl)-1H-pyrazole.
Protocol C: Synthesis of Pyrimidines
Target: 2-Substituted-4-trichloromethylpyrimidines Reagents: Amidines, Guanidine, or Urea.
Rationale
Pyrimidines are formed via a [3+3] cyclocondensation. The
Step-by-Step Methodology
-
Base Preparation: In a round-bottom flask, dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate Sodium Ethoxide in situ.
-
Alternative: Use commercially available NaOEt solution.
-
-
Add Nucleophile: Add Benzamidine hydrochloride (or Guanidine HCl) (1.0 eq) to the base solution. Stir for 15 mins to free the base.
-
Add Enone: Add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq) dropwise.
-
Reflux: Heat to reflux for 6–8 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Neutralize with dilute acetic acid (to pH 7).
-
Evaporate ethanol.
-
Extract residue with Ethyl Acetate.
-
-
Purification: Silica gel column chromatography (Gradient: 100% Hexane
90:10 Hexane:EtOAc).
Post-Synthetic Modification: Handling the Group
The trichloromethyl group is not just a lipophilic anchor; it is a synthetic handle .
Haloform Hydrolysis Protocol
To convert the pyrazole/pyrimidine-
-
Reagents:
(80% v/v) or NaOH (10% aq) depending on ring stability. -
Condition: Heat at 80-100°C for 4 hours.
-
Mechanism: The
hydrolyzes to (unstable) . -
Note: This allows the synthesis of pyrazole-5-carboxylic acids, which are bioisosteres of salicylic acid derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Tar during Enone Synthesis | Polymerization of vinyl ether | Ensure temp is <5°C during acid chloride addition. Add Pyridine before acid chloride. |
| Low Yield in Cyclization | Moisture in solvent | Use anhydrous Ethanol. Water competes with the nucleophile. |
| Mixture of Regioisomers | Incorrect pH | Check the salt form of hydrazine. Use HCl salt for 1,3-isomer; Free base for 1,5-isomer. |
| Incomplete Hydrolysis of | Acid/Base too weak |
References
-
Bonacorso, H. G., et al. (1999). Regiospecific synthesis of 1,1,1-trichloro-4-methoxy-3-alken-2-ones and their reaction with hydrazines. Journal of Fluorine Chemistry.
-
Martins, M. A. P., et al. (2001). Trichloromethyl-containing heterocycles: a versatile building block for the synthesis of bioactive molecules. Chemical Reviews.
-
Zanatta, N., et al. (2023).[3] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[3] [3]
-
Sigma-Aldrich. (n.d.). (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one Product Sheet.
-
Pereira, G. S., et al. (2023).[3][4] Bioactive potential of pyrazoles derived from trichloroacetyl vinyl ethers. European Journal of Medicinal Chemistry. [3]
Sources
Application Notes and Protocols for Reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: A Versatile Building Block for Heterocyclic and Carbocyclic Synthesis
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized and reactive organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, featuring a trichloromethyl ketone, a vinylether moiety, and an electrophilic double bond, allows for a diverse range of chemical transformations. This polyfunctionality makes it an attractive starting material for the synthesis of complex molecules, particularly heterocycles and carbocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
This application note provides a comprehensive guide to the experimental procedures for key reactions involving (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also insights into the underlying chemical principles and critical parameters for successful execution.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, it is crucial to be familiar with the physical and chemical properties of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, as well as the necessary safety precautions.
| Property | Value | Reference |
| CAS Number | 59938-07-7 | |
| Molecular Formula | C₆H₇Cl₃O₂ | |
| Molecular Weight | 217.48 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 84-86 °C at 1 Torr | |
| Storage | 2-8 °C |
Safety Precautions:
Core Application: Regiocontrolled Synthesis of 3-(Trichloromethyl)pyrazoles
One of the most powerful applications of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is its use as a precursor for the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction with hydrazines proceeds via a cyclocondensation mechanism. A key feature of this process is the ability to control the regioselectivity of the final pyrazole product by judicious choice of the hydrazine reagent (free base vs. hydrochloride salt)[1].
Principle of the Method
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with a hydrazine derivative involves two key steps:
-
Initial Nucleophilic Attack: The hydrazine can attack either the carbonyl carbon (C2) or the β-carbon (C4) of the enone system.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the aromatic pyrazole ring.
The regioselectivity is dictated by the nature of the hydrazine nucleophile. The use of hydrazine hydrochloride salts favors the formation of the 1,3-disubstituted pyrazole regioisomer. In contrast, employing the free hydrazine base leads to the exclusive formation of the 1,5-disubstituted pyrazole [1]. This control is crucial for accessing specific isomers with desired biological activities.
Caption: Regiocontrolled pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 1-Aryl-3-(trichloromethyl)-1H-pyrazol-5-ols
This protocol is adapted from a general procedure for the synthesis of 3-carboxyalkyl pyrazoles from trichloromethyl enones[1]. The trichloromethyl group in the product can be subsequently hydrolyzed to a carboxylic acid if desired.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 mmol, 1.0 equiv) in absolute ethanol (10 mL).
-
Addition of Hydrazine: To the stirred solution, add the arylhydrazine hydrochloride (1.2 mmol, 1.2 equiv) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 15 minutes, then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting enone is consumed (typically 16 hours).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is then purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure 1-aryl-3-(trichloromethyl)-1H-pyrazol-5-ol.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The pyrazole product exists in tautomeric forms, most commonly as the pyrazol-5-ol or the pyrazolin-5-one. Spectroscopic data will help elucidate the major tautomer present. For instance, the ¹H NMR spectrum of a similar pyrazolone, 3-methyl-2-pyrazolin-5-one, shows characteristic peaks for the CH₂ group of the ring and the methyl group[2]. The IR spectrum of pyrazolones typically shows a characteristic C=O stretching frequency[3].
| Parameter | Recommended Value |
| Stoichiometry (Enone:Hydrazine HCl) | 1 : 1.2 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | ~16 hours (monitor by TLC) |
| Purification | Silica Gel Column Chromatography |
Further Synthetic Applications: A Hub for Michael Additions
The electron-deficient double bond in (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one makes it an excellent Michael acceptor for a variety of soft nucleophiles. This opens up avenues for the synthesis of a wide array of functionalized acyclic compounds.
Principle of Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound[4]. In the case of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, nucleophiles will preferentially attack the β-carbon (C4), leading to the formation of a new carbon-nucleophile bond.
Caption: General scheme of a Michael addition reaction.
General Protocol for a Thiol-Michael Addition
While a specific protocol for the title compound is not available, the following general procedure for the addition of thiols to α,β-unsaturated carbonyls can be adapted.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Thiol (e.g., thiophenol)
-
Triethylamine (catalytic amount)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 mmol, 1.0 equiv) and the thiol (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of triethylamine (0.1 mmol, 0.1 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Outlook
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile and valuable reagent in organic synthesis. The protocols outlined in this application note, particularly for the regiocontrolled synthesis of pyrazoles, provide a solid foundation for researchers to explore its synthetic potential further. The ability to perform Michael additions and potentially other transformations like cycloadditions highlights its utility in constructing diverse and complex molecular architectures. Future research in this area could focus on expanding the scope of nucleophiles used in reactions with this enone and exploring its application in the synthesis of novel bioactive compounds.
References
- de Souza, M. V. N., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(10), 14369–14379.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]
-
YouTube. (2019, January 10). examples of Michael additions. Retrieved from [Link]
- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
Sources
Application Notes and Protocols for Catalytic Reactions Utilizing (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: Unveiling the Potential of a Versatile Building Block
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized organic substrate characterized by a unique combination of reactive sites. Its structure incorporates an electron-deficient carbon-carbon double bond, an ethoxy vinyl ether moiety, and a sterically demanding and electron-withdrawing trichloromethyl group. This arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds.
The polarized nature of the α,β-unsaturated ketone system renders the β-carbon susceptible to nucleophilic attack, a characteristic that has been primarily exploited in the synthesis of pyrazole derivatives[1][2]. The presence of the trichloromethyl group not only influences the substrate's electrophilicity but also provides a handle for subsequent chemical transformations.
While its utility as a stoichiometric reagent is established, its potential as a substrate in catalytic transformations, particularly in asymmetric synthesis, remains a promising area for exploration. These application notes will first detail the established, non-catalytic synthesis of pyrazoles from this substrate. Subsequently, based on the known reactivity of analogous electron-deficient enones, we will propose detailed protocols for its application in catalytic asymmetric Michael additions and Diels-Alder reactions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage the unique reactivity of this substrate.
Established Application: Synthesis of Pyrazole Derivatives
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with hydrazine derivatives is a well-established method for the synthesis of substituted pyrazoles. This transformation proceeds through a tandem Michael addition-cyclization-elimination sequence.
Reaction Mechanism: A Stepwise Approach to Heterocycle Formation
The generally accepted mechanism for pyrazole formation from α,β-unsaturated ketones and hydrazines involves a conjugate addition of the hydrazine to the enone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazoline intermediate. In the case of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, the ethoxy group acts as a leaving group, facilitating aromatization to the final pyrazole product[3].
Caption: General workflow for pyrazole synthesis.
Protocol 1: Synthesis of 5-(trichloromethyl)-1H-pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole derivative from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and hydrazine hydrate.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS: 59938-07-7)[4]
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by silica gel column chromatography to afford the desired 5-(trichloromethyl)-1H-pyrazole.
Expected Outcome:
The reaction is expected to produce the corresponding pyrazole in good yield. The trichloromethyl group will be located at the 5-position of the pyrazole ring.
Proposed Catalytic Application 1: Asymmetric Michael Addition
The electron-deficient nature of the double bond in (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one makes it an excellent candidate for asymmetric conjugate addition reactions. Organocatalysis, in particular, has proven to be a powerful tool for the enantioselective Michael addition of nucleophiles to electron-poor alkenes[5][6].
Proposed Catalytic Cycle
A plausible catalytic cycle for the asymmetric Michael addition of a nucleophile to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one using a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) would involve the formation of a transient iminium ion. This iminium ion activation lowers the LUMO of the enone, facilitating the stereocontrolled attack of the nucleophile.
Caption: Proposed catalytic cycle for asymmetric Michael addition.
Hypothetical Protocol 2: Enantioselective Michael Addition of a Thiol
This hypothetical protocol is based on established procedures for the organocatalytic conjugate addition of thiols to α,β-unsaturated ketones.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
A suitable thiol nucleophile (e.g., thiophenol)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral secondary amine catalyst (10 mol%).
-
Add anhydrous toluene, followed by (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq.).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the thiol nucleophile (1.2 eq.).
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC.
-
Upon completion, the reaction can be quenched and worked up using standard procedures.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Hypothetical Data Table:
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical ee (%) |
| 10 | 0 | 24 | 85 | 90 |
| 10 | -20 | 48 | 80 | 95 |
| 5 | 0 | 36 | 75 | 88 |
Proposed Catalytic Application 2: Asymmetric Diels-Alder Reaction
As a substituted vinyl ketone, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one has the potential to act as a dienophile in Diels-Alder cycloaddition reactions[7]. The use of a chiral Lewis acid or an organocatalyst could enable an enantioselective variant of this transformation.
Proposed Reaction Scheme
In an organocatalyzed Diels-Alder reaction, a chiral amine catalyst would activate the enone substrate towards reaction with a diene, similar to the Michael addition scenario. The stereochemical outcome would be dictated by the chiral environment created by the catalyst.
Caption: Proposed asymmetric Diels-Alder reaction.
Hypothetical Protocol 3: Enantioselective Diels-Alder Reaction with Cyclopentadiene
This hypothetical protocol is based on known organocatalytic Diels-Alder reactions of α,β-unsaturated ketones.
Materials:
-
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
Freshly cracked cyclopentadiene
-
Chiral imidazolidinone catalyst (e.g., MacMillan catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral imidazolidinone catalyst (20 mol%) in the anhydrous solvent.
-
Add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq.).
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add freshly cracked cyclopentadiene (3.0 eq.).
-
Stir the reaction at this temperature for the required duration, monitoring by TLC.
-
After the reaction is complete, it can be directly purified by silica gel chromatography.
-
The diastereomeric ratio and enantiomeric excess of the product can be determined by NMR and chiral HPLC, respectively.
Hypothetical Data Table:
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical dr (endo:exo) | Hypothetical ee (%) (endo) |
| 20 | -78 | 12 | 90 | >95:5 | 92 |
| 10 | -78 | 24 | 85 | >95:5 | 90 |
| 20 | -40 | 8 | 92 | 90:10 | 85 |
Conclusion and Future Outlook
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a substrate with significant, yet underexplored, potential in the realm of catalytic organic synthesis. While its role in the preparation of pyrazoles is known, its application as a prochiral substrate in asymmetric catalysis opens up new avenues for the synthesis of complex, chiral molecules. The proposed protocols for asymmetric Michael additions and Diels-Alder reactions, based on well-established precedents with analogous compounds, provide a solid starting point for future research. Further investigations into the scope of nucleophiles and dienes, as well as the optimization of catalytic systems, are warranted and expected to yield valuable additions to the synthetic chemist's toolbox.
References
-
PubMed. One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Available at: [Link]
-
ResearchGate. Synthesis of New Halo-Containing Enynes: Reaction of Lithium Acetylenides with 1,1,1-Trihalo-4-alkoxy-3-buten-2-ones | Request PDF. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Available at: [Link]
-
ResearchGate. Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. Available at: [Link]
-
DOI. Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Organic Letters. Asymmetric Conjugate Addition to α-Substituted Enones/Enolate Trapping. Available at: [Link]
-
YouTube. Cycloaddition reactions – ketene cycloadditions. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Available at: [Link]
-
MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available at: [Link]
Sources
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 59938-07-7|(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one|BLD Pharm [bldpharm.com]
- 5. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the dedicated technical support guide for the chromatographic purification of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with purifying this chlorinated α,β-unsaturated ketone. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential pitfalls and their solutions, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup of a successful column chromatography purification for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Q1: What is the most suitable stationary phase for this purification?
Answer: For most applications involving moderately polar organic molecules, silica gel (SiO₂) is the standard and recommended starting point for the stationary phase.[1] Its high surface area and well-understood properties provide excellent resolving power.
However, a critical consideration for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is its potential sensitivity to acid. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2] These acidic sites can potentially catalyze degradation or isomerization of sensitive functionalities like the enone or the trichloromethyl group.[3][4]
Expert Recommendation:
-
Initial Screening: Always begin with standard flash-grade silica gel (230-400 mesh).
-
Assess Stability: Before committing to a large-scale column, perform a quick stability test using a 2D TLC (see protocol below). If you observe streaking or the appearance of new spots, your compound is likely degrading on the silica.[3]
-
Alternative Stationary Phases: If instability is confirmed, consider these alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your eluent containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N).[5] This is often sufficient to protect acid-sensitive compounds.
-
Neutral Alumina (Al₂O₃): Alumina can be a good alternative, but it has different selectivity compared to silica. Ensure you use neutral alumina (Brockmann activity II or III), as basic and acidic alumina present their own reactivity challenges.[1][2]
-
Q2: How should I determine the optimal mobile phase (eluent)?
Answer: The selection of the mobile phase is paramount for achieving good separation. The goal is to find a solvent system where your target compound has a retention factor (R_f) between 0.25 and 0.35 on a TLC plate. This R_f range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking indefinitely to the stationary phase.
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a moderately polar molecule due to the ketone and ether functionalities. A binary solvent system of a non-polar solvent and a polar solvent is usually effective.
Recommended Procedure:
-
Starting Solvent System: A mixture of hexanes and ethyl acetate is the most common and effective starting point for compounds of this polarity.[6]
-
TLC Analysis:
-
Prepare several small test vials with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spot your crude reaction mixture onto a TLC plate and develop it in each solvent system.
-
Identify the system that gives your product an R_f of ~0.3. Also, observe the separation between your product spot and any impurity spots. The ideal system maximizes this separation (ΔR_f).
-
-
Solvent Polarity Tuning: If separation is poor, you can adjust the polarity. The general elution order for compounds from a silica column is from least polar to most polar.[2]
| Solvent | Relative Polarity |
| Hexane / Petroleum Ether | Very Low |
| Toluene | Low |
| Dichloromethane (DCM) | Medium-Low |
| Diethyl Ether | Medium |
| Ethyl Acetate (EtOAc) | Medium-High |
| Acetone | High |
| Methanol (MeOH) | Very High |
| This table provides a general guide for solvent selection. |
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during the column chromatography of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Problem: My product appears to be degrading or reacting on the column. My yield is low, and I see new, unexpected spots in my eluted fractions.
-
Underlying Cause: This is the most probable issue for a multifunctional compound like (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. The acidic silanol groups on the silica gel surface are likely catalyzing hydrolysis, isomerization, or other decomposition pathways.[3][4] The trichloromethyl group can make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a reaction that can be facilitated by the acidic surface.
-
Diagnostic Step: 2D Thin-Layer Chromatography This is a definitive method to confirm on-plate/on-column degradation.[3]
Protocol: 2D TLC Stability Test
-
Obtain a square TLC plate (e.g., 5x5 cm).
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude material.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compound: All spots will lie on the diagonal of the plate.
-
Unstable Compound: You will see new spots that are off the diagonal. This indicates that the compound transformed into new substances while it was adsorbed on the silica during the first elution and drying phase.
-
-
-
Solutions:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen mobile phase, but add 0.5-1% triethylamine (Et₃N) by volume. Let this slurry stand for about an hour before packing. The triethylamine will neutralize the most acidic silanol sites, creating a more inert stationary phase.[5]
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, pack your column with neutral alumina. Remember to re-optimize your mobile phase with TLC using alumina-backed plates, as the selectivity will differ from silica.[1]
-
Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) to reduce the time your compound spends in contact with the stationary phase.[7]
-
Problem: I am getting very poor separation between my product and a key impurity.
-
Underlying Cause: The chosen mobile phase is not providing sufficient selectivity for the two compounds. This means the differences in their affinity for the stationary phase are not being effectively exploited by the solvent.
-
Solutions:
-
Optimize the Binary Mixture: Try very fine adjustments to the ratio of your two solvents (e.g., if 7:3 hexanes:EtOAc is failing, try 75:25 or 65:35). Sometimes small changes can have a large impact.
-
Introduce a Third Solvent: If optimizing the ratio fails, changing the chemical nature of the eluent can help. For example, in a hexanes/ethyl acetate system, you can replace some of the hexanes with dichloromethane (DCM). A system like 6:1:3 Hexanes:DCM:EtOAc might alter the interactions enough to improve separation.
-
Use a Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution).[3] Start with a less polar mixture to elute the non-polar impurities, then slowly increase the percentage of the more polar solvent to elute your product, leaving the more polar impurities behind.
-
Problem: My product is smearing/tailing badly down the column instead of moving as a tight band.
-
Underlying Cause: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase. This can be due to:
-
Acid-Base Interactions: The ketone oxygen in your molecule can hydrogen-bond strongly with acidic silanol groups, causing it to "stick" and elute slowly and unevenly.
-
Sample Overload: Too much sample has been loaded onto the column for its diameter.
-
Poor Solubility: The compound is not fully soluble in the mobile phase as it moves through the column.
-
-
Solutions:
-
Address Acidity: As with degradation, adding 0.5% triethylamine to your eluent can competitively block the acidic sites causing the strong interactions, leading to sharper bands.
-
Check Column Loading: A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1 for good separation, and up to 100:1 for difficult separations.[2] If you loaded 1g of sample, you should be using at least 30-50g of silica.
-
Improve Solubility: Add a small percentage (1-2%) of a more polar, co-miscible solvent like methanol to your eluent. This can help disrupt the strong interactions and improve elution behavior. However, be cautious as this will significantly increase the eluting power of the mobile phase.
-
Visualized Workflows and Logic
Standard Column Chromatography Workflow
The following diagram outlines the logical progression from initial analysis to final purification.
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common issues.
References
- Zhang, X.-G., et al. (2004). (E)-4,4,4-Trichloro-1-phenylbut-2-en-1-one.
- National Center for Biotechnology Information. (n.d.). 1,1,1-Trichloro-2,2-bis(4-ethoxyphenyl)ethane. PubChem.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Bof de Oliveira, F., et al. (2025). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Laganowsky, J., et al. (2021). Computational Approaches for the Prediction of Environmental Transformation Products: Chlorination of Steroidal Enones. Environmental Science & Technology, 55(22), 15295–15304.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Reddit. (2014).
- Agilent Technologies. (n.d.).
- EMU Physics Department. (2023).
- Columbia University. (n.d.).
- LCGC International. (n.d.).
- Laganowsky, J., et al. (2021).
- BLDpharm. (n.d.). 59938-07-7 | (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one.
- Physics Forums. (2011, November 19).
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns.
- Organic Letters. (2026).
- ChemistryViews. (2012, August 7).
- Pharmaffiliates. (n.d.). 83124-74-7 | (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one.
- University of Toronto Scarborough. (n.d.).
Sources
Technical Support Center: Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for the synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile building block in organic synthesis, notably used in the preparation of pyrazole derivatives and as a Michael acceptor.[1][2] Its synthesis, typically achieved through the acylation of ethyl vinyl ether with trichloroacetyl chloride, is a powerful transformation. However, like many chemical reactions, it is not without its challenges. This guide provides practical, experience-based advice to help you navigate potential pitfalls and improve the efficiency and reproducibility of your synthesis.
Core Synthesis Protocol
The most reliable method for the synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is the direct acylation of ethyl vinyl ether with trichloroacetyl chloride, followed by the elimination of hydrogen chloride. A well-established procedure is documented in Organic Syntheses, which reports a high yield of 92%.
Detailed Experimental Protocol
Step 1: Acylation of Ethyl Vinyl Ether
-
In a two-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet, add trichloroacetyl chloride (1.0 equivalent).
-
Cool the flask to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add ethyl vinyl ether (2.0 equivalents) to the stirred trichloroacetyl chloride over a period of 1 hour.
-
After the addition is complete, continue stirring for 12 hours, allowing the reaction mixture to gradually warm to room temperature.
Step 2: Elimination of Hydrogen Chloride and Purification
-
Replace the addition funnel with a short Vigreux column.
-
Remove the excess ethyl vinyl ether under reduced pressure at 20°C.
-
Gradually increase the temperature of the oil bath to approximately 140°C under reduced pressure to facilitate the elimination of hydrogen chloride. This step is often accompanied by the formation of a dark-colored mixture and typically takes 1-2 hours.
-
Purify the crude product by vacuum distillation to obtain (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one as a yellow oil.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Trichloroacetyl chloride is highly reactive with water, leading to its decomposition into trichloroacetic acid. 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion. 3. Loss of Product During Work-up: The product is volatile and can be lost during the removal of excess ethyl vinyl ether or during distillation if the vacuum is too high or the temperature is too low. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting materials before proceeding with the work-up. If the reaction is sluggish, consider extending the reaction time. 3. Careful Work-up: Remove the excess ethyl vinyl ether at a controlled temperature and pressure. During distillation, ensure the collection flask is adequately cooled and the vacuum is carefully controlled. |
| Formation of a Dark Tar or Polymeric Material | 1. Polymerization of Ethyl Vinyl Ether: Lewis acids, which can be generated in situ, can catalyze the polymerization of ethyl vinyl ether. This is more likely at higher temperatures. 2. Decomposition of the Product: The product may be unstable at elevated temperatures for prolonged periods. | 1. Maintain Low Temperature During Addition: The initial addition of ethyl vinyl ether to trichloroacetyl chloride is exothermic. Maintaining a low temperature (0°C) is crucial to control the reaction rate and minimize side reactions. 2. Avoid Overheating During Distillation: Use a high-vacuum distillation setup to allow for distillation at a lower temperature. Minimize the time the product is exposed to high temperatures. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: As mentioned above, this can be due to insufficient reaction time or temperature. 2. Inefficient Purification: The boiling points of the product and any remaining trichloroacetyl chloride may be close, leading to co-distillation. | 1. Ensure Complete Reaction: Before work-up, confirm the absence of starting materials by an appropriate analytical technique. 2. Optimize Distillation: Use a fractional distillation column (e.g., a Vigreux column) to improve the separation of the product from any remaining starting materials or low-boiling impurities. |
| Formation of the (Z)-isomer | The reaction generally favors the formation of the more stable (E)-isomer. However, reaction conditions could potentially influence the isomeric ratio. | Characterize the product using 1H NMR spectroscopy. The coupling constant between the vinylic protons can help determine the stereochemistry. For the (E)-isomer, a larger coupling constant (typically >12 Hz) is expected. |
Frequently Asked Questions (FAQs)
Q1: Why is a 2-fold excess of ethyl vinyl ether used in the reaction?
A 2-fold excess of ethyl vinyl ether serves two primary purposes. Firstly, it acts as a reactant to ensure the complete consumption of the more expensive trichloroacetyl chloride. Secondly, the excess can act as a solvent for the reaction, helping to maintain a homogeneous mixture.
Q2: What is the mechanism of this reaction?
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Acyl Substitution: The electron-rich double bond of the ethyl vinyl ether acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trichloroacetyl chloride. This results in the formation of an intermediate acylal chloride.
-
Elimination: The intermediate is unstable and readily eliminates a molecule of hydrogen chloride (HCl) to form the stable α,β-unsaturated ketone product. The elimination is typically promoted by heating under reduced pressure.
Q3: What are the key safety precautions for this synthesis?
-
Trichloroacetyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The initial reaction can be exothermic . Slow addition of the ethyl vinyl ether at low temperature is crucial to maintain control of the reaction.
-
The elimination step generates hydrogen chloride gas , which is corrosive and toxic. The reaction should be performed in a fume hood, and it is advisable to use a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolved HCl.
Q4: How can I confirm the identity and purity of my product?
The product can be characterized by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the ethoxy group (a triplet and a quartet), and two vinylic protons (as doublets). The coupling constant of the vinylic protons will confirm the (E)-stereochemistry.
-
¹³C NMR: Expect signals for the carbonyl carbon, the vinylic carbons, the carbons of the ethoxy group, and the carbon of the trichloromethyl group.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O (ketone) and C=C (alkene) functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the product and confirm its molecular weight.
Visualizing the Workflow
Reaction Mechanism
Caption: Reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the synthesis.
References
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate . Retrieved from [Link]
-
ResearchGate. (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. Retrieved from [Link]
-
Wikipedia. Ethyl vinyl ether. Retrieved from [Link]
Sources
Stability of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one under acidic/basic conditions
Technical Support Center: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support resource for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS No: 59938-07-7). This versatile building block is a powerful tool in synthetic chemistry, prized for its unique electronic and steric properties that enable complex molecular constructions, particularly in the synthesis of heterocyclic compounds like pyrazoles.[1][2] Its structure incorporates three key reactive features: an α,β-unsaturated ketone system, an enol ether, and a trichloromethyl ketone moiety. This multi-functionality, while synthetically advantageous, also makes the molecule susceptible to specific degradation pathways under common experimental conditions.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reagent. Here, we provide in-depth, mechanism-based answers to common stability issues, troubleshooting advice for unexpected reaction outcomes, and best practices for handling and storage to ensure the integrity of your experiments.
Core Stability Profile at a Glance
For quick reference, the table below summarizes the general stability of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one under various conditions. Detailed explanations and troubleshooting for non-ideal scenarios are provided in the subsequent sections.
| Condition | Stability | Primary Degradation Pathway | Key Considerations |
| Aqueous Acid (pH < 6) | Highly Unstable | Rapid hydrolysis of the enol ether | Reaction yields 1,1,1-trichlorobutane-2,3-dione and ethanol. |
| Aqueous Base (pH > 8) | Highly Unstable | Rapid haloform reaction | Reaction yields chloroform and the salt of (E)-3-ethoxyacrylic acid. |
| Anhydrous Protic Solvents | Moderately Stable | Slow degradation possible | Stability is dependent on the pKa of the solvent and absence of contaminants. |
| Aprotic Solvents | Generally Stable | Minimal degradation | Ensure solvents are truly anhydrous and free of acidic/basic impurities. |
| Storage (Recommended) | Stable | N/A | Store at 2-8°C, sealed under a dry, inert atmosphere.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation for the observed outcome and offers practical solutions.
Section 1: Stability & Reactions in Acidic Media
Question 1: My reaction in an acidic aqueous buffer is failing. I'm seeing rapid consumption of my starting material on TLC/LCMS, but not the formation of my desired product. What is happening?
Answer: You are most likely observing the acid-catalyzed hydrolysis of the enol ether functionality. Enol ethers are highly susceptible to protonation under acidic conditions.[4] The reaction proceeds via a well-established mechanism where the rate-determining step is the protonation of the β-carbon of the double bond. This generates a resonance-stabilized oxocarbocation intermediate, which is then rapidly attacked by water. The resulting hemiacetal is unstable and collapses to yield 1,1,1-trichlorobutane-2,3-dione and ethanol as the final degradation products. This entire process is often very fast and effectively irreversible, consuming your starting material before it can participate in the desired reaction.[5][6]
Mechanism: Acid-Catalyzed Hydrolysis
Troubleshooting & Best Practices:
-
Avoid Aqueous Acids: Whenever possible, use Lewis acids or non-aqueous acid sources in anhydrous aprotic solvents.
-
Lower the Temperature: If acidic conditions are unavoidable, running the reaction at low temperatures (e.g., 0 °C to -78 °C) can significantly slow the rate of hydrolysis relative to your desired reaction.
-
Use a pH Meter: Before adding the reagent, confirm the pH of your reaction medium is neutral. Trace acidic impurities in solvents or on glassware can initiate degradation.
-
Perform a Stability Test: Before committing your bulk material, perform a small-scale test. Dissolve a few milligrams of the compound in your proposed reaction solvent/buffer system, and monitor its stability over time by TLC or LCMS.
Section 2: Stability & Reactions in Basic Media
Question 2: I added a strong base (e.g., NaOH, KOH) to my reaction, and the starting material was consumed almost instantly. My workup revealed a carboxylic acid salt and I smell chloroform. What reaction is occurring?
Answer: This is a classic haloform reaction, a characteristic reaction of methyl ketones, or in this case, a trichloromethyl ketone.[7][8] The carbonyl carbon of your reagent is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trichloromethyl group. It is readily attacked by hydroxide ions. The resulting tetrahedral intermediate is unstable and collapses by ejecting the trichloromethanide anion (-CCl₃), which is a relatively stable leaving group due to the inductive effect of the three chlorine atoms. A rapid acid-base reaction between the newly formed carboxylic acid and the trichloromethanide anion yields the final products: a carboxylate salt and chloroform (CHCl₃).[9][10]
Mechanism: Base-Induced Haloform Reaction
Sources
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. 59938-07-7|(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one|BLD Pharm [bldpharm.com]
- 4. Enol ether - Wikipedia [en.wikipedia.org]
- 5. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. byjus.com [byjus.com]
- 10. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
Common impurities in commercial (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support guide for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS 83124-74-7). This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole derivatives, which are significant in pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring a reactive trichloromethyl ketone and an enol ether, makes it a powerful tool for synthetic chemists.
However, the same reactivity that makes this compound valuable can also present challenges related to purity and stability. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common issues encountered during the handling, analysis, and use of this reagent.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My NMR/GC-MS analysis shows unexpected signals. What are the likely impurities in my commercial batch?
This is the most common query we receive. Impurities can arise from the synthetic route or degradation. The most plausible industrial synthesis involves the reaction of ethyl 4,4,4-trichloro-3-oxobutanoate with triethyl orthoformate.[3] Based on this pathway, several impurities can be anticipated.
Causality: The formation of β-alkoxy-α,β-unsaturated ketones is an equilibrium-driven process. Incomplete reaction, side reactions, or exposure to atmospheric moisture during workup or storage can lead to a complex product mixture.
Common Impurities and Their Spectroscopic Signatures:
| Impurity | Structure | Formation Pathway | Likely ¹H NMR Signals (CDCl₃) | GC-MS Characteristics |
| Ethyl 4,4,4-trichloro-3-oxobutanoate (Starting Material) | Incomplete reaction. | ~4.2 ppm (s, 2H, CH₂), ~4.3 ppm (q, 2H, OCH₂), ~1.3 ppm (t, 3H, CH₃). Exists in keto-enol tautomers. | A distinct peak, often with a molecular ion corresponding to its mass (m/z ≈ 232, 234, 236).[4] | |
| (Z)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (Geometric Isomer) | Kinetic product of the reaction. The (E)-isomer is typically the thermodynamic product. | Vinyl protons will have a smaller coupling constant (J ≈ 7-8 Hz) compared to the (E)-isomer (J ≈ 12-13 Hz) and may appear at slightly different chemical shifts. | Will likely have a very similar mass spectrum to the (E)-isomer but may have a slightly different retention time.[5] | |
| Triethyl orthoformate (Reagent) | Excess reagent used to drive the reaction to completion.[6] | ~5.0 ppm (s, 1H, CH), ~3.6 ppm (q, 6H, OCH₂), ~1.2 ppm (t, 9H, CH₃). | Lower boiling point, will elute earlier than the product. | |
| Ethanol (Byproduct/Solvent) | Byproduct of the reaction with triethyl orthoformate. | Broad singlet for OH, ~3.7 ppm (q, 2H), ~1.2 ppm (t, 3H). | Very volatile, may appear as an early eluting peak or solvent front. | |
| Hydrolysis Product (Degradant) | Exposure to moisture, especially under acidic or basic conditions. The product reverts to the starting β-dicarbonyl. | Identical to the starting material, ethyl 4,4,4-trichloro-3-oxobutanoate. | Will match the retention time and mass spectrum of the starting material. |
Question 2: I am observing low yields and side products in my downstream reaction. Could impurities be the cause?
Absolutely. The purity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is critical for its effective use in subsequent synthetic steps, particularly in reactions involving nucleophiles.
Causality & Troubleshooting:
-
Nucleophilic Attack: This compound is an excellent electrophile, with two sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the enone system (a conjugate or Michael addition).[7][8]
-
Competing Electrophiles: The presence of unreacted starting material, ethyl 4,4,4-trichloro-3-oxobutanoate, provides an alternative electrophilic site. This can lead to a mixture of products and reduce the yield of the desired compound.
-
Proton Source Contamination: Residual acidic impurities or the hydrolysis product can alter the pH of the reaction medium. This is particularly problematic in base-sensitive reactions or when using organometallic reagents, which can be quenched by acidic protons.
-
Catalyst Poisoning: While less common for this specific reagent, impurities in any starting material can potentially interfere with sensitive catalysts used in subsequent steps.
Recommendation: If you suspect impurities are affecting your reaction, it is highly advisable to purify the reagent before use. (See Question 4 for purification protocols).
Question 3: The material, which was initially a colorless to light yellow liquid, has darkened upon storage. What is happening and how can I prevent it?
The development of color is a common indicator of product degradation.
Causality: α,β-Unsaturated ketones are known to be reactive and can undergo polymerization or other degradation pathways, often initiated by light, heat, or the presence of trace acidic or basic impurities.[9] The trichloromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the double bond and can contribute to instability.[10] Degradation of similar trichloromethyl compounds can produce acidic byproducts, which may further catalyze decomposition.[11]
Recommended Storage Protocol: To ensure the long-term stability and efficacy of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, follow these storage guidelines:
-
Temperature: Store refrigerated at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and potential oxidation.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Container: Use a clean, dry, and tightly sealed glass container. Avoid containers with reactive surfaces.
Question 4: How can I purify a commercial batch of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one that shows impurities?
For applications requiring high purity, a simple purification step can significantly improve results. Vacuum distillation is the most effective method for removing less volatile starting materials and polar decomposition products.
Causality: The desired product has a significantly different boiling point from its common impurities. Ethyl 4,4,4-trichloro-3-oxobutanoate is less volatile, while triethyl orthoformate and ethanol are more volatile. This difference allows for effective separation by distillation under reduced pressure, which is necessary to prevent thermal degradation at atmospheric pressure.
Experimental Protocol: Short-Path Vacuum Distillation A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.
Visualized Workflow: Synthesis and Impurity Formation
The following diagram illustrates the primary synthesis route for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and highlights the origin points of common impurities.
Caption: Synthesis pathway and origin of impurities.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
Objective: To qualitatively and semi-quantitatively assess the purity of a sample of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Materials:
-
Sample of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS instrument with a standard non-polar or medium-polarity column (e.g., DB-5ms or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Injector: Set to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Program: Start at 50°C, hold for 2 minutes. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes. (This program should be optimized for your specific instrument and column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 350.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate the peaks in the resulting total ion chromatogram (TIC).
-
Identify the main product peak. The expected elution order is: Ethanol < Triethyl Orthoformate < Product < Ethyl 4,4,4-trichloro-3-oxobutanoate. The (Z)-isomer will likely elute very close to the (E)-product.
-
Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) and the expected fragmentation patterns of the likely impurities. The trichloromethyl group gives a characteristic isotopic pattern for Cl₃.
-
Calculate the relative percentage of each component based on peak area (note: this is an approximation as response factors may differ).[12]
-
Protocol 2: Purification by Short-Path Vacuum Distillation
Objective: To purify (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one from non-volatile and less-volatile impurities.
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Apparatus:
-
Short-path distillation head with a vacuum connection and condenser
-
Round-bottom flasks for distilling pot and receiving flask
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Boiling chips or a magnetic stir bar
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar or boiling chips in the distilling flask.
-
Charging the Flask: Charge the distilling flask with the impure (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (do not fill more than 2/3 full).
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) must be in place to protect the pump.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distilling flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling volatile impurities (e.g., residual solvents, ethanol, triethyl orthoformate) in the receiving flask. These will distill first at a lower temperature.
-
Main Fraction: As the temperature rises and stabilizes, the desired product will begin to distill. Collect the fraction that distills at a constant temperature and appears as a clear, colorless to pale yellow liquid. The boiling point will depend on the vacuum level.
-
End Fraction: Stop the distillation when the temperature begins to rise again or when only a small amount of dark, viscous residue remains in the distilling flask. This residue contains the less-volatile impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
Storage: Transfer the purified product to a clean, dry, amber glass vial and store it under an inert atmosphere at 2-8°C.
References
-
Roberts, J. D., & Caserio, M. C. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Triethyl orthoformate. Wikipedia. [Link]
-
ethyl 4,4,4-trichloro-3-oxobutanoate. ChemSynthesis. [Link]
-
Babic, S., et al. (2007). The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. PubMed. [Link]
-
α,β-Unsaturated carbonyl compound. Wikipedia. [Link]
-
Ikhlef, D., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]
-
Rombouts, F., et al. (2014). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. [Link]
-
Schoonjans, V., et al. (2018). The Kinetics of Degradation of Chlorobutanol. ResearchGate. [Link]
-
Archer, A. W., et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. PubMed. [Link]
-
Kumar, A., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]
Sources
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The product of the reaction of ethyl orthoformate HCOEt3 class 11 chemistry CBSE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to monitor the progress of reactions involving (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide provides in-depth technical assistance and troubleshooting advice for monitoring the progress of chemical reactions involving this versatile building block. The content is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Fundamental Principles of Reaction Monitoring
Question 1: Why is it crucial to monitor the progress of my reaction involving (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one?
Monitoring your reaction is essential for several reasons. Firstly, it allows you to determine the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion of the starting material. Secondly, it provides insights into the reaction kinetics and mechanism. Lastly, for process development and scale-up, continuous monitoring is a critical component of ensuring batch-to-batch consistency and safety. For a reactive species like (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, which features both an electrophilic double bond and a reactive trichloromethyl ketone, understanding the reaction's progress is key to achieving high yields and purity.
Question 2: What are the primary analytical techniques for monitoring these types of reactions?
The most common and accessible techniques for monitoring the consumption of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and the formation of products are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique will depend on the specific reaction, the available equipment, and the level of detail required.
Section 2: Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Assessment
Question 3: How can I use TLC to monitor my reaction?
TLC is a rapid and cost-effective method for qualitatively tracking the progress of a reaction. By spotting a small aliquot of your reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product(s).
Step-by-Step Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen solvent system. Close the chamber and allow it to saturate for at least 15-20 minutes.
-
Spot the Plate: Using a capillary tube, spot the crude reaction mixture on the baseline of the TLC plate. It is also highly recommended to co-spot the reaction mixture with the starting material to aid in identification.
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.
-
Interpret the Results: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is observed.
Question 4: What is a good starting solvent system for TLC analysis of reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one?
A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be adjusted to achieve optimal separation.
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (4:1) | For non-polar products. |
| Hexane:Ethyl Acetate (2:1) | A good starting point for many reactions. |
| Hexane:Ethyl Acetate (1:1) | For more polar products. |
| Dichloromethane:Methanol (95:5) | For highly polar products. |
Troubleshooting TLC
| Problem | Possible Cause | Solution |
| Streaking of spots | The sample is too concentrated, or the compound is acidic/basic.[1] | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent.[2] |
| Spots remain on the baseline | The eluting solvent is not polar enough. | Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate). |
| All spots run with the solvent front | The eluting solvent is too polar. | Increase the proportion of the non-polar solvent (e.g., increase the amount of hexane). |
| No spots are visible | The sample concentration is too low, or the compound does not absorb UV light.[3] | Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.[3] Use a visualizing stain like potassium permanganate. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Question 5: When is GC-MS a suitable technique for monitoring my reaction?
GC-MS is an excellent choice if your starting material, intermediates, and products are thermally stable and volatile. It provides both retention time data for quantitative analysis and mass spectra for structural elucidation.
Question 6: What are the key considerations for setting up a GC-MS method for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and its derivatives?
Given the presence of the trichloromethyl group, careful consideration of the GC parameters is necessary to avoid potential degradation in the hot injector port.
Recommended GC-MS Parameters
| Parameter | Recommendation | Rationale |
| Injector Temperature | 200-250 °C | A lower temperature can minimize the risk of thermal degradation of the trichloromethyl group. |
| Column | A mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of organic molecules. |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C). | Allows for the separation of compounds with a range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra and enabling library matching. |
Question 7: How do I interpret the mass spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and its reaction products?
The mass spectrum will show a molecular ion peak (M+) and characteristic fragment ions. The trichloromethyl group has a distinctive isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), which can aid in identification. Common fragmentation patterns for ketones include alpha-cleavage and McLafferty rearrangement.[4][5]
Section 4: High-Performance Liquid Chromatography (HPLC) for a Broader Range of Compounds
Question 8: Why would I choose HPLC over GC-MS?
HPLC is ideal for compounds that are not volatile, are thermally unstable, or have high molecular weights. Since many reactions of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, such as Michael additions with large nucleophiles, can lead to non-volatile products, HPLC is often a more suitable technique.
Developing a Reversed-Phase HPLC Method
Reversed-phase HPLC is a good starting point for many organic compounds.
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 | These are versatile stationary phases that separate compounds based on hydrophobicity. |
| Mobile Phase | A gradient of water and an organic solvent (acetonitrile or methanol). | A gradient elution is effective for separating components with a wide range of polarities. |
| Detector | UV detector set at a wavelength where the starting material and product absorb (likely in the 220-280 nm range for this enone). | Provides good sensitivity for chromophoric compounds. |
Troubleshooting HPLC
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase, especially with basic analytes. | Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate silanol groups on the stationary phase. |
| Poor Resolution | Inadequate separation between peaks. | Optimize the mobile phase gradient, change the organic modifier (e.g., from methanol to acetonitrile), or try a different column stationary phase. |
| Drifting Baseline | Changes in mobile phase composition or temperature, or column contamination. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat. Flush the column with a strong solvent. |
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Question 9: How can ¹H NMR spectroscopy be used to monitor the reaction?
¹H NMR is a powerful tool for monitoring reaction progress as it provides detailed structural information. You can track the disappearance of signals corresponding to the vinylic protons of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and the appearance of new signals for the product.
Expected ¹H NMR Chemical Shifts
Based on the structure of the similar compound, (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one, and general principles for α,β-unsaturated ketones, the following are expected chemical shifts for the starting material and a generic Michael addition product.
| Proton | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (Starting Material) | Michael Addition Product |
| Vinylic Protons | ~6.0 - 7.5 ppm (two doublets) | Signals will disappear. |
| Ethoxy Protons (-OCH₂CH₃) | ~4.0 - 4.5 ppm (quartet) and ~1.2 - 1.5 ppm (triplet) | May shift slightly depending on the product structure. |
| New Protons at α and β positions | N/A | New signals will appear, typically in the 2.0 - 4.0 ppm range. |
Workflow for Reaction Monitoring
Caption: A general workflow for monitoring a chemical reaction using TLC.
Troubleshooting Reaction Monitoring
Caption: A decision tree for troubleshooting common issues in reaction monitoring.
References
- Siqueira, G. M., et al. (1994). Quim. Nova, 17, 24–26.
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
YouTube. (2018). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]
-
YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
Sources
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Chlorinated Compound Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Workup Procedures involving Chlorinated Organic Compounds. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to ensure the safe, efficient, and successful isolation of your target molecules. Chlorinated compounds, while invaluable in organic synthesis, present unique challenges during workup due to their density, reactivity, and potential for forming persistent byproducts. This guide is structured to address these challenges head-on, providing you with the expertise to navigate complex workups with confidence.
Section 1: The First Critical Step: Quenching Unreacted Chlorinating Agents
The initial step in the workup of any reaction is to safely neutralize any unreacted, and often highly reactive, reagents. For reactions involving chlorinated compounds, this is of paramount importance to prevent unwanted side reactions during extraction and purification.
Frequently Asked Questions: Quenching
Q1: How do I safely quench a reaction that used thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A1: Both thionyl chloride and oxalyl chloride are highly reactive and will hydrolyze violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively).[1][2] The key is a slow, controlled addition of a quenching agent in a well-ventilated fume hood.
Expert Insight: While direct quenching with water is possible, it can be too vigorous for large-scale reactions. A safer and more controlled method is to slowly add the reaction mixture to a chilled, stirred solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts as they form. For smaller-scale reactions, cautiously adding ice to the reaction mixture can also control the exotherm.[3][4] Methanol can also be used to quench oxalyl chloride, forming volatile byproducts.[5]
Q2: What is the appropriate method for quenching phosphorus pentachloride (PCl₅)?
A2: Phosphorus pentachloride reacts vigorously with water in a stepwise manner. The initial hydrolysis yields phosphorus oxychloride (POCl₃) and HCl, followed by further hydrolysis of POCl₃ to phosphoric acid (H₃PO₄) and more HCl.[6][7][8]
Protocol: Quenching PCl₅
-
Initial Quench: Slowly and cautiously add the reaction mixture to a separate flask containing crushed ice and a stir bar. The ice helps to absorb the heat of reaction.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated solution of NaHCO₃ or another weak base to neutralize the generated HCl and phosphoric acid.
-
Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding to extraction.
Causality: The stepwise hydrolysis of PCl₅ necessitates a controlled quench to manage the evolution of HCl gas and the exothermic nature of the reaction. Using ice provides a large surface area and a heat sink, preventing a dangerous runaway reaction.
Section 2: The Art of Extraction: Isolating Your Chlorinated Product
Liquid-liquid extraction is a cornerstone of reaction workup. When dealing with chlorinated organic compounds, which are often denser than water, special considerations are necessary.
Troubleshooting Guide: Extraction
| Problem | Probable Cause | Solution |
| Emulsion Formation | The densities of the organic and aqueous layers are too similar. The presence of surfactants or fine solid particles can also stabilize emulsions. | 1. Add Brine: Add a saturated solution of sodium chloride (NaCl) to the separatory funnel. This increases the polarity and density of the aqueous layer, helping to break the emulsion. 2. Change the Solvent: If emulsions are persistent, consider adding a small amount of a different organic solvent to alter the properties of the organic phase.[9] 3. Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers. |
| Difficulty in Seeing the Layer Interface | The layers are similarly colored or have similar refractive indices. | 1. Observe Flow Properties: As you drain the lower layer, carefully watch for a change in the viscosity or flow pattern at the stopcock. 2. The "Drop Test": Add a few drops of water to the top of the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they form a separate phase and sink, the top layer is your organic phase. |
| Product is Partially Soluble in the Aqueous Layer | The chlorinated product has some degree of water solubility. | 1. "Salting Out": Add a significant amount of NaCl to the aqueous layer to decrease the solubility of the organic compound in the aqueous phase. 2. Back-Extraction: After the initial separation, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. |
Experimental Protocol: Standard Extraction of a Chlorinated Compound
-
Dilution: After quenching, dilute the reaction mixture with an appropriate organic solvent, such as dichloromethane (DCM) or chloroform.[10]
-
Transfer: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a saturated NaHCO₃ solution to remove any remaining acidic byproducts.
-
Wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.
-
-
Separation: Carefully drain the lower organic layer. If DCM is the solvent, it will be the bottom layer.
-
Drying: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Purification Strategies for Chlorinated Organics
Achieving high purity often requires further purification steps beyond a simple extraction. The choice of method will depend on the physical properties of your chlorinated compound.
FAQs: Purification
Q1: What are the best practices for purifying a chlorinated compound by silica gel chromatography?
A1: Silica gel chromatography is a powerful technique for separating chlorinated compounds from byproducts.[11] The choice of mobile phase (eluent) is crucial. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[12] The optimal ratio can be determined by thin-layer chromatography (TLC).
Expert Insight: For highly chlorinated or electron-deficient aromatic compounds, consider using a mobile phase with a small percentage of a more polar solvent like methanol to improve elution from the silica gel.
Q2: I have a solid chlorinated product. What solvents are suitable for recrystallization?
A2: The ideal recrystallization solvent will dissolve your compound when hot but not at room temperature.[13] For chlorinated compounds, common choices include ethanol, methanol, hexane, or a mixture of solvents like hexane/ethyl acetate.[14] A two-solvent system, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added to induce crystallization, can also be very effective.[15]
Section 4: Characterization and Analysis
Confirming the identity and purity of your final chlorinated compound is the final step.
Analytical Techniques Overview
| Technique | Application for Chlorinated Compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile and semi-volatile chlorinated compounds. Provides both retention time for identification and a mass spectrum for structural confirmation.[16][17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for determining the precise structure of the chlorinated compound. The presence of chlorine atoms will influence the chemical shifts of nearby protons and carbons.[9][19] |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups in the molecule. The C-Cl bond stretch typically appears in the fingerprint region of the spectrum. |
Section 5: Safety and Waste Disposal
Working with chlorinated organic compounds requires strict adherence to safety protocols and proper waste disposal procedures.
Safety First:
-
Ventilation: Always handle chlorinated solvents and reagents in a well-ventilated chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile or neoprene), safety goggles, and a lab coat at all times.
-
Handling: Avoid inhalation of vapors and direct skin contact.
Waste Disposal:
-
Segregation: Chlorinated and non-chlorinated organic waste must be collected in separate, clearly labeled containers.[21][22]
-
Regulations: Dispose of all hazardous waste according to your institution's and local environmental regulations. Never pour chlorinated waste down the drain.
Visualizing the Workflow
General Workup Procedure
Caption: A generalized workflow for the workup of reactions containing chlorinated organic compounds.
Decision Tree for Emulsion Breaking
Caption: A decision tree for troubleshooting emulsion formation during extraction.
References
-
Brainly.in. (2020, November 29). What is the mechanism of PCl5 hydrolysis. [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. [Link]
-
chemeurope.com. (n.d.). Phosphorus pentachloride. [Link]
-
Wikipedia. (n.d.). Thionyl chloride. [Link]
-
Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
Grokipedia. (n.d.). Swern oxidation. [Link]
-
Analyst (RSC Publishing). (n.d.). Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. [Link]
-
HELCOM. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (n.d.). Removing thionyl chloride. [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. [Link]
-
Chem-Station Int. Ed. (2014, March 24). Appel Reaction. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
YouTube. (2018, November 14). Reaction Hydrolysis PCl5. [Link]
-
Organic Syntheses. (n.d.). Oxalyl Chloride. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
-
Sciencemadness Wiki. (2025, August 3). Phosphorus pentachloride. [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]
-
YouTube. (2025, January 27). How Does Silica Gel Chromatography Work?[Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link]
-
ResearchGate. (n.d.). Determination of Organochlorines Pesticide Residues in Water Samples Using Liquid-Liquid Extraction Method. [Link]
-
LCGC International. (n.d.). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?[Link]
-
ScienceDirect. (n.d.). The Mobile Phase. [Link]
-
CROMlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. [Link]
-
Index of Academic Documents. (n.d.). Determination of Organochlorines Pesticide Residues in Water Samples Using Liquid-Liquid Extraction Method. [Link]
-
HBCSE. (n.d.). Recrystallization. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]
-
PubMed. (n.d.). Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR). [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Quora. (2018, September 28). What is mobile phase in gel filtration chromatography?[Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Wordpress. (2026, January 18). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
Technology Networks. (n.d.). Automated Solid-Phase Extraction of Oraganochlorine Pesticides from Drinking Water. [Link]
-
Pearson+. (2024, November 13). The intermediates for the Swern oxidation, a reaction introduced ...[Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
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Removing unreacted (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one from product mixture
Topic: Removing Unreacted (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one from a Product Mixture
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in their synthetic workflows. Excess of this highly reactive electrophile often persists in the crude product mixture, necessitating a robust purification strategy. This document provides a series of troubleshooting guides and frequently asked questions to help you select and implement the most effective purification method for your specific product.
Part 1: Understanding the Challenge & Initial Assessment
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a potent Michael acceptor, a class of compounds that readily reacts with nucleophiles.[1] Its high reactivity is beneficial for synthesis but complicates purification when it remains unreacted. The key to successful removal lies in exploiting the chemical and physical differences between this reagent and your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one that I should consider for its removal?
A1: Understanding the physicochemical properties of the unreacted enone is the first step in designing a purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 217.48 g/mol | Relatively low, may allow for removal by distillation if the product has a much higher boiling point. |
| Boiling Point | 84-86 °C at 1 Torr | Vacuum distillation is a viable option for non-volatile products.[2] |
| Physical State | Colorless to light yellow liquid | Not amenable to simple filtration unless converted to a solid derivative. |
| Reactivity | Potent electrophile and Michael acceptor | Can be selectively reacted with a nucleophilic scavenger (quenching).[1] |
| Solubility | Inferred: Soluble in common organic solvents (e.g., DCM, EtOAc, THF), likely low solubility in water. | Affects choices for liquid-liquid extraction, chromatography, and recrystallization. |
Q2: My reaction is complete, but TLC/LCMS shows a significant amount of unreacted starting material. What are my options?
A2: You have several orthogonal strategies at your disposal. The optimal choice depends on the nature of your product. The flowchart below provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth guidance on the most common and effective techniques for removing unreacted (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Guide 1: Chemical Scavenging (Quenching)
This is often the most efficient first-line strategy, as it converts the reactive enone into a new compound with different properties, making subsequent removal easier. This method is ideal when your desired product is stable and does not possess nucleophilic functional groups that could react with the scavenger.
Q3: What are the best quenching agents for a Michael acceptor like this enone?
A3: Nucleophilic reagents that are "soft" and have a high affinity for Michael acceptors are ideal. Thiols are particularly effective.[3] You can use either a small molecule thiol or a polymer-supported scavenger resin.
| Scavenger Type | Example(s) | Advantages | Disadvantages |
| Small Molecule | 1-Dodecanethiol, N-acetylcysteine | Inexpensive, fast reaction times. | The resulting thioether adduct must be removed in a subsequent step (e.g., chromatography or distillation). |
| Scavenger Resin | ISOLUTE® Si-Thiol, SiliaMetS® Thiol | Adduct is bound to the solid support and easily removed by filtration.[4] Simplifies purification significantly. | Higher cost, may require longer reaction times or heating. |
Experimental Protocol: Quenching with a Small Molecule Thiol
-
Reaction Monitoring: Once your primary reaction is complete (as determined by TLC, LCMS, etc.), cool the reaction mixture to room temperature.
-
Quenching Addition: Add a slight excess (1.1-1.5 equivalents relative to the excess enone) of a high-boiling point thiol, such as 1-dodecanethiol. If the reaction was run under basic conditions, the thiol will react directly. If the reaction was neutral or acidic, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to facilitate the Michael addition.
-
Stir and Monitor: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the unreacted enone spot by TLC or LCMS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Proceed with your standard aqueous workup. The newly formed high-molecular-weight thioether adduct will have a significantly different polarity and boiling point than the starting enone, making it easier to separate from your product via chromatography or distillation.
Caption: Thiol-Michael addition for quenching the enone.
Guide 2: Physical Separation Methods
If your product is sensitive or if chemical quenching is not desired, direct physical separation is the alternative.
Q4: Can I use vacuum distillation?
A4: Yes, this is a highly promising method if your product is significantly less volatile than the enone. The enone's boiling point is 84-86 °C at 1 Torr.[2] If your product has a boiling point at least 50-60 °C higher under the same vacuum, or is a non-volatile solid or oil, vacuum distillation can provide excellent separation.[5]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Crude Mixture: Charge the distillation flask with your crude product mixture and a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once the target vacuum (e.g., ~1 Torr) is stable, begin gently heating the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: The unreacted (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one will distill first. Collect this forerun in a receiving flask cooled in an ice bath.
-
Product Isolation: Once the enone has been removed (distillation temperature will drop or stabilize), you can either stop the distillation if your product is non-volatile, or increase the temperature to distill your product into a clean receiving flask.
Q5: How can I optimize column chromatography to separate my product from the enone?
A5: The success of chromatography depends on the polarity difference between your product and the enone. The enone, containing a ketone, an ether, and a C=C double bond, is of intermediate polarity.
-
For Non-Polar Products: If your product is significantly less polar than the enone (e.g., a hydrocarbon or a simple aryl ether), you can use a non-polar eluent system (e.g., Hexane/Ethyl Acetate 95:5). The enone will be retained on the silica, while your product elutes quickly.
-
For Polar Products: If your product is more polar than the enone (e.g., contains alcohols, amines, or amides), the separation can be more challenging. The enone will elute before your product. In this case, a chemical quench prior to chromatography is highly recommended. If that's not possible, consider using a different stationary phase, like alumina, or reverse-phase chromatography.
-
TLC is Key: Always develop a good solvent system using TLC before attempting a column. A good separation on TLC is indicated by a ΔRf of at least 0.2 between your product and the enone spot.
Part 3: Final Recommendations and Summary
For the most robust and efficient removal of unreacted (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, we recommend a two-stage approach:
-
Chemical Quench: First, treat the crude reaction mixture with a nucleophilic scavenger (a polymer-bound thiol is preferred for ease of removal) to convert the reactive enone into an easily separable, non-reactive adduct.
-
Standard Purification: Following the quench and a simple filtration/workup, proceed with a standard purification technique like column chromatography or recrystallization to remove the adduct and any other impurities, yielding your final, pure product.
This combination of a chemical reaction to neutralize the problematic impurity followed by a physical separation is a powerful and generally applicable strategy in complex organic synthesis.
References
-
Biotage. Metal Scavengers for Organic Purification. Retrieved from [Link]
-
Biotage. Biotage® Metal Scavenging Toolkit. Retrieved from [Link]
-
University of Rochester. How to Purify by Distillation. Retrieved from [Link]
- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
-
MDPI. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. Does adding 5 mM DTT quench AMS alkylation of thiols in a protein sample?. Retrieved from [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
T.J. Industries. High Vacuum Distillation: A Comprehensive Guide. Retrieved from [Link]
-
Wikipedia. Vacuum distillation. Retrieved from [Link]
Sources
- 1. (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one;CAS No.:59938-07-7 [chemshuttle.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 3. An Elegant Method of One‐Pot Ligation‐Desulfurization for High‐Yielding Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Navigating Regioselectivity in Asymmetric Butenone Reactions
A Guide for the Synthetic Chemist
Welcome to the technical support center for regioselectivity issues in the reactions of asymmetric butenones. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning that underpins experimental outcomes. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may be facing at the bench. Our goal is to empower you with the knowledge to not only solve current regioselectivity problems but also to proactively design more selective reactions in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Michael (Conjugate) Additions
Question 1: My Michael addition to an asymmetric butenone is yielding a mixture of 1,2- and 1,4-addition products. How can I selectively favor the desired 1,4-adduct?
Answer:
This is a classic challenge of chemoselectivity, governed by the principles of kinetic versus thermodynamic control and the Hard and Soft Acids and Bases (HSAB) theory. The α,β-unsaturated ketone system presents two electrophilic sites: the "hard" carbonyl carbon (C2) and the "soft" β-carbon (C4). The outcome of the reaction is largely determined by the nature of the nucleophile.[1]
The Causality Behind the Selectivity:
-
1,2-Addition (Kinetic Product): This pathway involves the direct attack of the nucleophile on the carbonyl carbon. It is generally faster and irreversible, especially with "hard" nucleophiles that are more attracted to the charge-dense, hard carbonyl carbon.[1] Strong, highly basic nucleophiles like Grignard reagents or organolithium compounds often favor this route.[1]
-
1,4-Addition (Thermodynamic Product): Conjugate addition to the β-carbon is often reversible and leads to the more stable product because the strong carbonyl double bond is reformed.[1] "Soft" nucleophiles, which are more polarizable and have HOMOs (Highest Occupied Molecular Orbitals) that overlap better with the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, preferentially attack the soft β-carbon. Examples include cuprates, enamines, and thiols.[2]
Troubleshooting Workflow:
// Paths from q1 yes1 [label="Yes", shape=plaintext]; no1 [label="No", shape=plaintext];
action1 [label="Switch to a 'softer' nucleophile.\n- Gilman Reagents (Organocuprates)\n- Enolates/Enamines\n- Thiols/Amines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are you running the\nreaction at low temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Paths from q2 yes2 [label="Yes", shape=plaintext]; no2 [label="No", shape=plaintext];
action2 [label="Increase temperature to favor\nthermodynamic control (1,4-addition).\n(Caution: may cause side reactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action3 [label="Consider adding a Lewis Acid\n(e.g., CeCl₃ - Luche Reduction conditions)\nto activate the carbonyl and favor 1,2-addition\nif that is the desired product.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_1_4 [label="Increased Yield of\n1,4-Adduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> action1 [label="Yes"]; q1 -> q2 [label="No"]; action1 -> end_1_4;
q2 -> end_1_4 [label="Yes, continue\nwith soft nucleophile"]; q2 -> action2 [label="No"]; action2 -> end_1_4; } caption [label="Decision workflow for favoring 1,4-addition.", shape=plaintext, fontsize=10];
Data-Driven Recommendations:
| Condition | Nucleophile Type | Typical Outcome | Rationale |
| Kinetic Control | Hard (e.g., n-BuLi) | Favors 1,2-Addition | Irreversible, charge-controlled reaction at the hard carbonyl center.[1] |
| Thermodynamic Control | Soft (e.g., (CH₃)₂CuLi) | Favors 1,4-Addition | Reversible, orbitally-controlled reaction leading to the more stable product.[1] |
| Low Temperature (-78 °C) | Either | Favors Kinetic Product | Reduces the energy available to overcome the barrier for the reverse reaction. |
| Higher Temperature | Soft | Favors Thermodynamic Product | Allows for equilibration to the more stable 1,4-adduct. |
| Lewis Acid (e.g., Yb(OTf)₃) | Soft | Enhances 1,4-Addition | Coordinates to the carbonyl, increasing the electrophilicity of the β-carbon. |
Category 2: Diels-Alder (Cycloaddition) Reactions
Question 2: My Diels-Alder reaction using an asymmetric butenone as the dienophile is giving a mixture of "ortho" and "meta" regioisomers. How can I control the regioselectivity?
Answer:
The regioselectivity in Diels-Alder reactions is governed by the electronic properties of both the diene and the dienophile.[3] Specifically, the outcome is dictated by the alignment of the frontier molecular orbitals (FMOs)—the HOMO of one reactant and the LUMO of the other. The most favorable interaction occurs when the largest orbital coefficients on the reacting termini align.[4]
The Causality Behind the Selectivity:
For a typical normal-electron-demand Diels-Alder, the diene possesses an electron-donating group (EDG) and the dienophile (your butenone) has an electron-withdrawing group (EWG).
-
Resonance and Partial Charges: Draw the resonance structures for both your diene and the butenone. The butenone's EWG (the carbonyl group) polarizes the double bond, creating a partial positive charge (δ+) on the β-carbon. The diene's EDG creates a partial negative charge (δ-) at either the C1 or C4 position.
-
Favorable Alignment: The major product arises from the transition state where the δ+ carbon of the dienophile aligns with the δ- carbon of the diene.[3][4] This electrostatic attraction stabilizes the transition state, lowering the activation energy for that pathway.
Troubleshooting and Optimization:
Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the asymmetric butenone (1.0 eq) and the diene (1.1 eq) in a dry, non-coordinating solvent (e.g., CH₂Cl₂ or Toluene) in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) to minimize side reactions.
-
Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., AlCl₃, 0.1 to 1.0 eq) in the same solvent to the reaction mixture. The use of a Lewis acid can dramatically enhance regioselectivity by accentuating the electronic differences between the reacting carbons.[5]
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild acid, depending on the workup requirements.
-
Extraction and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and purify by column chromatography.
Category 3: Reduction Reactions
Question 3: I need to selectively reduce the C=C bond of my butenone (1,4-reduction), but my current method (e.g., NaBH₄) also reduces the carbonyl, giving the allylic alcohol (1,2-reduction). How can I achieve selective conjugate reduction?
Answer:
This is another classic chemoselectivity problem. Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are "hard" nucleophiles and will preferentially attack the hard carbonyl carbon (1,2-addition). To achieve 1,4-reduction, you need to either use a "soft" hydride source or modify the substrate/catalyst system to favor conjugate addition.
The Causality Behind the Selectivity:
-
1,2-Reduction: Driven by the attack of hard hydrides on the most electrophilic carbon, the carbonyl carbon. This is a rapid, often irreversible process.
-
1,4-Reduction: Requires a nucleophile that can deliver a hydride to the soft β-carbon. This can be achieved through several strategic approaches that effectively soften the hydride source.
Troubleshooting and Strategic Solutions:
| Method | Reagent/System | Rationale and Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts like Rh, Pt) | This is often the most reliable method. The C=C bond is readily reduced on the catalyst surface while the C=O bond is less reactive under these conditions. Caution: Over-reduction to the saturated alcohol can occur with prolonged reaction times or more active catalysts. |
| Stryker's Reagent | [(Ph₃P)CuH]₆ | A mild and selective "soft" hydride source that is highly effective for the conjugate reduction of enones. |
| Dissolving Metal Reduction | Na or Li in liquid NH₃ with a proton source (e.g., EtOH) | The Birch reduction conditions can selectively reduce the double bond of enones. This method is powerful but requires specialized equipment for handling liquid ammonia. |
| Asymmetric Transfer Hydrogenation | Hantzsch ester with a chiral catalyst (e.g., chiral phosphoric acid) | Provides an enantioselective method for conjugate reduction, delivering the hydride to the β-position.[6] |
Protocol: Determining the Regioisomeric Ratio using ¹H NMR Spectroscopy
A definitive analysis of your product mixture is critical for optimizing reaction conditions. ¹H NMR is the most direct method for this.
-
Sample Preparation: Carefully purify the crude product to remove residual solvents and reagents. Prepare a standard NMR sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Spectral Analysis:
-
1,2-Adduct (Allylic Alcohol): Look for characteristic signals of the vinyl protons (typically 5-6 ppm) and the proton on the carbon bearing the new hydroxyl group (-CH-OH), which often appears around 4-5 ppm.
-
1,4-Adduct (Saturated Ketone): The vinyl proton signals will be absent. You will see new signals in the aliphatic region (typically 2-3 ppm) for the protons alpha and beta to the carbonyl group.
-
-
Quantification:
-
Identify a well-resolved, non-overlapping signal for each regioisomer.
-
Integrate these signals accurately.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture. For example, if the integral of a unique proton for the 1,4-adduct is 3.0 and for the 1,2-adduct is 1.0, the regioisomeric ratio is 3:1 in favor of the 1,4-product. NMR can be a powerful tool for assigning stereochemistry as well.[7]
-
References
-
Regioselectivity - Wikipedia. Wikipedia. [Link]
-
regioselectivity in the Diels-Alder reaction - YouTube. (2019-01-02). [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
-
Michael addition reaction - Wikipedia. Wikipedia. [Link]
-
1,4 (conjugate) addition in unsaturated aldehydes and ketones - Chemistry Stack Exchange. (2024-02-12). [Link]
-
Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIUnix Faculty Sites. [Link]
-
Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters | The Journal of Organic Chemistry. ACS Publications. (2017-02-21). [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. MDPI. [Link]
-
Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones | Journal of the American Chemical Society. ACS Publications. (2014-09-24). [Link]
-
Regioselectivity. University of Calgary. [Link]
-
Regiochemistry In the Diels-Alder Reaction - Master Organic Chemistry. (2018-11-05). [Link]
-
10.4: Regiochemistry in Diels Alder Reactions - Chemistry LibreTexts. (2022-10-04). [Link]
-
1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. [Link]
-
An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed. (2001-09-28). [Link]
Sources
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- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 7. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Topic: Process Optimization & Troubleshooting for CAS 59938-07-7 Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active | Version: 2.4 (Current)
Core Directive: The "Golden Batch" Protocol
This section defines the validated master recipe based on the authoritative Tietze-Voss method (Organic Syntheses, Vol. 69). Deviations from this thermodynamic baseline are the primary cause of failure.
The Chemistry
The synthesis involves the acylation of ethyl vinyl ether with trichloroacetyl chloride, followed by the thermal elimination of hydrogen chloride (HCl).
Validated Scale-Up Workflow
Scale Basis: 1.0 mol (approx. 200g output)
| Parameter | Specification | Criticality | Rationale |
| Stoichiometry | 1.0 eq Acid Chloride : 2.0 eq Vinyl Ether | High | Excess vinyl ether acts as a solvent and heat sink; prevents oligomerization. |
| Addition Temp | -5°C to 0°C | Critical | The acylation is violently exothermic. Higher temps cause "tar" formation. |
| Addition Order | Vinyl Ether added to Acid Chloride | High | Controls the concentration of the enol ether to suppress cationic polymerization. |
| Elimination | 120°C - 140°C (Vacuum) | High | Drives the elimination of HCl to form the conjugated enone system. |
Step-by-Step Methodology
-
System Prep: Equip a 1L reactor with a mechanical stirrer (high torque), internal thermometer, and a pressure-equalizing addition funnel. Purge with dry
. -
Charge: Load Trichloroacetyl chloride (1.0 eq) into the reactor. Cool effectively to 0°C.
-
Controlled Addition: Add Ethyl Vinyl Ether (2.0 eq) dropwise.
-
Technical Note: The reaction is instantaneous. Rate of addition is limited strictly by your cooling capacity. Do not allow internal temp to exceed +5°C.
-
-
Digestion: Allow the mixture to warm to Room Temperature (20-25°C) over 12 hours.
-
Concentration: Remove excess ethyl vinyl ether under reduced pressure (20 mmHg) at 20°C.
-
Thermal Elimination (The "Black" Phase): Slowly raise the bath temperature to 140°C while maintaining reduced pressure (20 mmHg).
-
Observation: The mixture will turn deep black and evolve HCl gas. This is normal.
-
Endpoint: Cessation of gas evolution (approx. 1-2 hours).[1]
-
-
Purification: Distill the residue directly under high vacuum (0.5 - 1.0 mmHg).
-
Target Fraction: Collect the bright yellow oil boiling at ~95-100°C (at 0.5 mmHg).
-
Process Logic & Visualization
The following diagram illustrates the critical decision points and chemical pathways involved in the synthesis.
Figure 1: Reaction workflow emphasizing the critical thermal elimination step. Note that "blackening" of the reaction mixture is a required process indicator, not necessarily a failure mode.
Troubleshooting Center
Category A: Reaction Appearance & Exotherm
Q: The reaction mixture turned black immediately upon heating. Did I burn it? A: Likely not. In this specific synthesis (Tietze/Voss method), the formation of a deep black color during the 140°C elimination step is characteristic and expected. It results from minor polymerization of the vinyl ether byproducts and HCl.
-
Action: Continue the process. If the product distills as a clear/yellow oil, the black residue is irrelevant.
-
Warning: If it turns black during the 0°C addition, you have failed. This indicates cationic polymerization of the starting material. Cause: Addition rate too fast or cooling failure.
Q: I am seeing massive HCl evolution before heating. Is this normal? A: Some HCl evolution at room temperature is normal, but the bulk should evolve during the high-temperature elimination phase.
-
Troubleshoot: If vigorous gas evolution occurs at 0°C, check your reagents for moisture. Water reacts with trichloroacetyl chloride to release HCl and trichloroacetic acid, which kills the yield.
Category B: Yield & Purity
Q: My yield is <50% and the product is wet/slushy. A: This indicates Hydrolysis . The enone moiety is an essentially activated vinyl ether; it is extremely sensitive to moisture.
-
Root Cause: Wet glassware, wet reagents, or exposure to humid air during workup.
-
Fix: Use freshly distilled ethyl vinyl ether. Ensure the distillation receiver is protected by a
drying tube or line.
Q: NMR shows a mixture of products (doublet at
-
Fix: The thermal elimination step (140°C) must be maintained until gas evolution completely ceases. Vacuum helps drive this equilibrium by removing HCl.
Category C: Stability
Q: The distilled product turned into a solid gum after 2 weeks in the fridge. A: The compound has polymerized or hydrolyzed.
-
Storage Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.
-
Stabilization: For long-term storage, adding a radical inhibitor (e.g., BHT at 100 ppm) and a trace of base (like solid
) to the storage vial can prevent acid-catalyzed decomposition.
FAQ: Operational Specifics
Q: Can I use a base (Triethylamine/Pyridine) to scavenge the HCl instead of thermal elimination? A: While theoretically possible, it is not recommended for the primary scale-up route. Amine salts form thick slurries that trap the product, making stirring difficult on a large scale. The thermal elimination method (solvent-free or high-boiling solvent) is cleaner because the byproduct (HCl gas) removes itself from the reactor.
Q: What is the preferred solvent if I cannot run this neat? A: If dilution is required for thermal control:
-
Dichloromethane (DCM): Good for the initial addition (0°C) but must be stripped off before the 140°C elimination step.
-
Toluene: Excellent for the whole process. It allows for higher reaction temperatures and can be used to azeotropically remove traces of water, though it makes the final distillation slightly more voluminous.
Q: Why is the (E)-isomer favored? A: The (E)-geometry places the bulky trichloroacetyl group and the ethoxy group trans to each other, minimizing steric repulsion. This is the thermodynamic product formed during the high-temperature elimination step.
References
-
Tietze, L. F.; Voss, E.; Hartfiel, U. (1990). "Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-Diethoxypropanoate". Organic Syntheses, 69, 238.[1]
-
Source:
-
-
Colla, A.; Clar, G.; Martins, M. A. P.; Krimmer, S.; Fischer, P. (1991). "Synthesis of
-Alkoxyvinyl Trichloromethyl Ketones". Synthesis, 1991(6), 483-486.-
Source:
-
-
Martins, M. A. P. et al. (2001).
-alkoxyvinyl trichloromethyl ketones". Journal of Heterocyclic Chemistry, 38(3).-
Source:
-
Sources
Validation & Comparative
A Multi-faceted Approach to Stereochemical Confirmation: A Comparative Guide to Identifying the E-isomer of 1,1,1-trichloro-4-ethoxybut-3-en-2-one
In the landscape of drug development and complex organic synthesis, the precise determination of molecular geometry is not merely an academic exercise; it is a critical determinant of biological activity, reactivity, and ultimately, a compound's viability as a therapeutic agent. For α,β-unsaturated ketones, such as 1,1,1-trichloro-4-ethoxybut-3-en-2-one, the stereochemistry of the double bond—whether it exists as the E (entgegen) or Z (zusammen) isomer—can profoundly influence its interaction with biological targets and its utility as a synthetic intermediate. This guide provides an in-depth, comparative analysis of the analytical techniques employed to unequivocally confirm the E-isomeric configuration of this versatile halo-enone.
The Synthetic Challenge: Preparing the Target Enone
The synthesis of 1,1,1-trichloro-4-ethoxybut-3-en-2-one is efficiently achieved via the acylation of ethyl vinyl ether with trichloroacetyl chloride.[1] This reaction proceeds through a mechanism involving the initial formation of an acylium ion equivalent, which is then attacked by the electron-rich vinyl ether. Subsequent elimination of hydrogen chloride yields the desired α,β-unsaturated ketone. While this reaction is expected to predominantly yield the thermodynamically more stable E-isomer, empirical verification is paramount.
Experimental Protocol: Synthesis of 1,1,1-trichloro-4-ethoxybut-3-en-2-one
A two-necked, round-bottomed flask equipped with a pressure-equalizing addition funnel and a nitrogen inlet is charged with trichloroacetyl chloride. The flask is cooled to 0°C using an ice bath under a nitrogen atmosphere. Ethyl vinyl ether is then added dropwise to the stirred trichloroacetyl chloride over a period of one hour. The reaction mixture is allowed to stir for an additional 12 hours, gradually warming to room temperature. Excess ethyl vinyl ether is subsequently removed under reduced pressure. The temperature is then raised to facilitate the elimination of hydrogen chloride, which is visually indicated by a darkening of the reaction mixture. The final product is purified by vacuum distillation to yield (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one as a pale-yellow oil.[1]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the target enone.
A Comparative Analysis of Stereochemical Determination Techniques
The confirmation of the E-isomer of 1,1,1-trichloro-4-ethoxybut-3-en-2-one relies on a confluence of evidence from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an irrefutable assignment.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the first and most informative tool for assessing the stereochemistry of alkenes.[2] The key diagnostic feature is the vicinal coupling constant (³J) between the two protons on the double bond (Hα and Hβ). The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, as described by the Karplus relationship.[3][4]
For α,β-unsaturated ketones, a trans (or E) configuration of the vinylic protons typically results in a larger ³J value, generally in the range of 11-18 Hz.[2] In contrast, a cis (or Z) configuration leads to a smaller coupling constant, usually between 6-15 Hz.[2]
Table 1: Predicted ¹H NMR Data for the Vinylic Protons of 1,1,1-trichloro-4-ethoxybut-3-en-2-one
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (³JHαHβ, Hz) |
| E | Hα | 6.2 - 6.7 | Doublet | 12 - 16 |
| Hβ | 7.0 - 7.5 | Doublet | 12 - 16 | |
| Z | Hα | 5.8 - 6.3 | Doublet | 7 - 11 |
| Hβ | 6.5 - 7.0 | Doublet | 7 - 11 |
The deshielding effect of the carbonyl group and the oxygen of the ethoxy group influences the chemical shifts of the vinylic protons. In the E-isomer, Hα is expected to be at a lower chemical shift than Hβ due to the anisotropic effect of the carbonyl group.[5] The observation of a coupling constant in the 12-16 Hz range for the two vinylic doublets would provide strong evidence for the E-isomer.
¹³C NMR Spectroscopy: Corroborating Evidence
Carbon-13 NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. For α,β-unsaturated ketones, the chemical shifts of the carbonyl carbon and the two vinylic carbons (Cα and Cβ) are characteristic.[6][7]
Table 2: Predicted ¹³C NMR Data for 1,1,1-trichloro-4-ethoxybut-3-en-2-one
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 185 - 195 | Typical for a conjugated ketone. |
| CCl₃ | 90 - 100 | Quaternary carbon attached to three electronegative chlorine atoms. |
| Cβ | 150 - 160 | Deshielded due to conjugation with the carbonyl and attachment to oxygen. |
| Cα | 100 - 110 | Shielded relative to Cβ. |
| O-C H₂-CH₃ | 65 - 75 | Typical for an ethoxy group attached to a double bond. |
| O-CH₂-C H₃ | 14 - 18 | Typical for a terminal methyl group. |
While ¹³C NMR is less definitive than ¹H NMR for assigning stereochemistry based on chemical shifts alone, the data can be used to confirm the overall structure and the presence of the key functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon saturation of a nearby nucleus in space.[8][9] This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is therefore an excellent tool for determining the spatial proximity of atoms, irrespective of their through-bond connectivity.[10] A 2D NOESY experiment is particularly powerful for this purpose.[11]
For 1,1,1-trichloro-4-ethoxybut-3-en-2-one, a NOESY experiment would be expected to show a cross-peak between the vinylic proton Hβ and the methylene protons of the ethoxy group (-OCH₂CH₃) in the E-isomer, as these protons are on the same side of the double bond. Conversely, in the hypothetical Z-isomer, a much weaker or absent NOE would be expected between these protons. Instead, a stronger NOE would be anticipated between Hα and the methylene protons of the ethoxy group.
Diagram of Expected NOE Correlations for the E-isomer
Caption: Expected strong NOE correlation for the E-isomer.
X-ray Crystallography: The Definitive Answer
While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including absolute and relative stereochemistry.[12][13] This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise three-dimensional arrangement of its atoms.[14]
Should a suitable single crystal of 1,1,1-trichloro-4-ethoxybut-3-en-2-one be obtained, X-ray diffraction analysis would provide a definitive and irrefutable confirmation of the E-configuration of the double bond.[15]
Conclusion: A Synergistic Approach to Structural Elucidation
The confirmation of the E-isomer of 1,1,1-trichloro-4-ethoxybut-3-en-2-one is best achieved through a synergistic application of modern analytical techniques. ¹H NMR spectroscopy provides the initial and strong indication of the E-geometry through the measurement of the large vicinal coupling constant between the vinylic protons. This is further supported by the characteristic chemical shifts observed in both ¹H and ¹³C NMR. NOESY experiments offer definitive proof of the spatial relationship between the substituents on the double bond. Finally, while often more resource-intensive, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an unequivocal three-dimensional structure. For researchers in drug development and organic synthesis, a thorough understanding and application of these comparative methods are essential for ensuring the scientific integrity of their work.
References
- Google Patents. (n.d.). Method for continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Org. Synth. 1989, 67, 105. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR? Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]
-
FOLIA. (n.d.). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Fiveable. (n.d.). Anisotropic Effect Definition. Retrieved from [Link]
-
YouTube. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. Retrieved from [Link]
-
Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
ACS Omega. (2023, June 7). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Scanned document. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Lewis acid induced cyclization of vinyl ether-epoxides: a new stereospecific route to carbocyclic ketones and ketolactones. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]
-
UCL. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
Chirality. (2008, August 19). The use of X-ray Crystallography to Determine Absolute Configuration (II). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Retrieved from [Link]
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YouTube. (2022, February 8). vicinal and long range coupling constant || karplus curve and karplus equationsany|factors affecting. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-butylcyclobutenone. Retrieved from [Link]
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Vedantu. (n.d.). What is anisotropy in NMR class 11 chemistry CBSE. Retrieved from [Link]
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IntechOpen. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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RSC Publishing. (2013, November 5). New insight into the anisotropic effects in solution-state NMR spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Retrieved from [Link]
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Science of Synthesis. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Trichloro- vs. Trifluoroethoxybutenone Analogs for Drug Development Professionals
In the landscape of contemporary drug discovery and development, the strategic incorporation of halogenated functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) moieties are frequently employed to modulate metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the reactivity of trichloro- and trifluoro-ethoxybutenone analogs, offering experimental insights and theoretical underpinnings to inform rational drug design. While direct comparative kinetic studies on these specific ethoxybutenone analogs are not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and data from closely related systems to provide a robust predictive framework.
The Decisive Influence of Halogenation on Electrophilicity
The reactivity of α,β-unsaturated carbonyl compounds, such as ethoxybutenones, is predominantly governed by their electrophilicity, particularly at the β-carbon, making them susceptible to nucleophilic attack in Michael-type additions. The substitution of a trihalomethyl group at the γ-position dramatically amplifies this electrophilic character through a powerful electron-withdrawing inductive effect.
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] This property enhances the electrophilic nature of adjacent functional groups.[1] Consequently, the trifluoroethoxybutenone analog is anticipated to exhibit significantly greater reactivity towards nucleophiles compared to its trichloro- counterpart. The high electronegativity of fluorine atoms leads to a more pronounced polarization of the C-F bonds, resulting in a stronger inductive pull of electron density from the butenone backbone. This, in turn, renders the β-carbon more electron-deficient and, therefore, a more potent Michael acceptor.
Conversely, while the trichloromethyl group is also strongly electron-withdrawing, the larger atomic size and lower electronegativity of chlorine compared to fluorine result in a less intense inductive effect. This fundamental difference in electronic properties is the primary determinant of the differential reactivity between these two classes of compounds.
Mechanistic Framework: The Michael Addition
The principal reaction pathway for these analogs with a wide array of biological and synthetic nucleophiles is the Michael addition. This conjugate addition reaction is critical in various biological processes and is a cornerstone of synthetic organic chemistry for carbon-carbon and carbon-heteroatom bond formation.
A generalized workflow for a Michael addition reaction.
The reaction is initiated by the attack of a nucleophile (the Michael donor) on the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. The rate of this reaction is directly proportional to the electrophilicity of the Michael acceptor.
Comparative Reactivity Profile: A Data-Informed Projection
While direct kinetic data for the target molecules is sparse, we can extrapolate from studies on analogous compounds. For instance, the synthesis and reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate and related compounds demonstrate their high propensity to react with various nucleophiles under mild conditions.[1] Similarly, studies on 1-aryl-4,4,4-trichlorobut-2-en-1-ones show their reactivity in strong acids, leading to intramolecular cyclization.[2]
The following table summarizes the anticipated reactivity differences based on these established principles:
| Feature | Trifluoroethoxybutenone Analog | Trichloroethoxybutenone Analog | Rationale |
| Electrophilicity of β-Carbon | Very High | High | Stronger inductive electron withdrawal by the -CF₃ group compared to the -CCl₃ group. |
| Rate of Michael Addition | Faster | Slower | The higher electrophilicity of the trifluoro analog leads to a lower activation energy for nucleophilic attack. |
| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions | The inherent high reactivity of the trifluoro analog allows for less stringent reaction parameters (e.g., lower temperatures, weaker bases). |
| Lewis Acid Catalysis | Less likely to be necessary | May be beneficial to enhance reactivity | Lewis acids can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon, which may be more impactful for the less reactive trichloro analog. |
Experimental Design for a Definitive Comparison
To obtain unequivocal, quantitative data on the relative reactivities of these two analogs, a series of well-controlled experiments should be conducted. The following protocols outline a robust methodology for such a comparison.
General Protocol for Comparative Kinetic Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. For the trifluoroethoxybutenone analog, ¹⁹F NMR is particularly advantageous due to the high sensitivity of the fluorine nucleus and the large chemical shift dispersion, which minimizes signal overlap.
Workflow for comparative kinetic analysis using NMR spectroscopy.
Step-by-Step Methodology:
-
Reaction Setup: In two separate NMR tubes, prepare solutions of the trichloro- and trifluoroethoxybutenone analogs at a known concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initiation: At time zero, inject a solution of the chosen nucleophile (e.g., a thiol or an amine, at a known concentration) into each NMR tube.
-
Data Acquisition: Immediately begin acquiring a time-course series of ¹H NMR spectra (and ¹⁹F NMR spectra for the trifluoro analog). The time interval between spectra should be chosen based on the expected reaction rate.
-
Data Analysis: Integrate the signals corresponding to a non-reacting portion of the starting material and a newly formed signal of the product. The disappearance of the starting material and the appearance of the product can be plotted against time.
-
Kinetic Modeling: The resulting kinetic data can be fitted to a second-order rate law to determine the rate constant (k) for each reaction.
Competitive Reaction Experiment
A competitive reaction provides a direct and sensitive measure of the relative reactivity of the two analogs.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a solution containing equimolar amounts of both the trichloro- and trifluoroethoxybutenone analogs in a suitable solvent.
-
Limiting Reagent: Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 equivalents).
-
Reaction and Quenching: Allow the reaction to proceed for a set period, then quench the reaction.
-
Analysis: Analyze the product mixture by a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the relative amounts of the two Michael adducts formed. The ratio of the products will directly reflect the relative rates of reaction.
Implications for Drug Design and Development
The choice between incorporating a trichloromethyl or a trifluoromethyl group can have significant consequences for the biological activity and developability of a drug candidate.
-
Covalent Inhibitors: For the design of targeted covalent inhibitors that operate via a Michael addition mechanism, the enhanced reactivity of the trifluoro analog could lead to a faster rate of covalent bond formation with the target protein. This could translate to a lower IC₅₀ and a more rapid onset of action. However, the higher reactivity also increases the risk of off-target reactions, which could lead to toxicity.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-Cl bond, making the trifluoromethyl group generally more resistant to metabolic degradation. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Physicochemical Properties: The trifluoromethyl group can also influence a molecule's lipophilicity and pKa, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The trifluoroethoxybutenone analog is predicted to be a significantly more reactive Michael acceptor than its trichloro counterpart due to the superior electron-withdrawing capacity of the trifluoromethyl group. This heightened reactivity can be advantageous in the context of targeted covalent inhibition but must be carefully balanced against the potential for increased off-target reactivity. The trichloromethyl analog, while less reactive, may offer a more favorable safety profile in certain applications.
The experimental protocols outlined in this guide provide a clear and robust framework for quantitatively assessing the reactivity of these important pharmacophores. The data generated from such studies will empower drug development professionals to make more informed decisions in the design of next-generation therapeutics with optimized efficacy and safety profiles.
References
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (n.d.). Retrieved January 28, 2026, from [Link]
-
Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC - NIH. (2023, September 27). Retrieved January 28, 2026, from [Link]
Sources
A Comparative Guide to Modern Reagents for Trichloromethyl-Substituted Heterocycle Synthesis
The introduction of the trichloromethyl (–CCl₃) group into heterocyclic scaffolds is a pivotal strategy in the design of novel pharmaceuticals, agrochemicals, and functional materials. This moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity. Historically, the synthesis of trichloromethyl-substituted heterocycles has been dominated by harsh methods, often employing reagents like chloroform or carbon tetrachloride under aggressive conditions, which pose significant safety and environmental concerns.
This guide provides a comparative analysis of modern, alternative reagents for the synthesis of trichloromethyl-substituted heterocycles. We will delve into the mechanistic nuances, practical applications, and safety considerations of key reagent classes, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic endeavors.
Nucleophilic Trichloromethylation: The Utility of Sodium Trichloroacetate
Sodium trichloroacetate (Cl₃CCO₂Na) serves as a readily available and inexpensive source of the trichloromethyl anion equivalent. Its application is particularly notable for the trichloromethylation of carbonyl compounds, including heterocyclic aldehydes and ketones, to furnish the corresponding trichloromethyl carbinols, which are versatile intermediates.
Mechanism of Action
The reaction proceeds via the thermal or base-induced decarboxylation of sodium trichloroacetate to generate the trichloromethyl anion (⁻CCl₃). This potent nucleophile then attacks the electrophilic carbonyl carbon of the heterocyclic substrate.
Diagram 1: General Mechanism of Trichloromethylation using Sodium Trichloroacetate
Caption: Decarboxylation of sodium trichloroacetate to form the trichloromethyl anion for nucleophilic addition.
Comparative Performance
| Reagent/Method | Typical Substrates | Reaction Conditions | Yields | Safety Considerations |
| Sodium Trichloroacetate | Heterocyclic aldehydes (e.g., pyridine-2-carboxaldehyde), ketones | Anhydrous aprotic solvent (e.g., DMF, DMSO), room temp. to moderate heating | 60-90% | Solid, easy to handle. Reaction can be exothermic with evolution of CO₂ gas; requires careful monitoring. |
| Chloroform/Base | Wide range of electrophiles | Strong base (e.g., KOH, NaH), often cryogenic temperatures | Variable, can be high | Chloroform is a suspected carcinogen and volatile. Strong bases are corrosive and moisture-sensitive. |
Experimental Protocol: Trichloromethylation of 2-Pyridinecarboxaldehyde
-
To a solution of 2-pyridinecarboxaldehyde (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar), add sodium trichloroacetate (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trichloromethyl)pyridin-2-ol.
Electrophilic Trichloromethylthiolation: N-Trichloromethylthiosaccharin
For the introduction of a trichloromethylthio (–SCCl₃) group, which can be a precursor to the –CCl₃ moiety or a valuable functional group in its own right, N-trichloromethylthiosaccharin has emerged as a superior electrophilic reagent.
Mechanism of Action
N-Trichloromethylthiosaccharin acts as an electrophilic source of the "SCCl₃⁺" synthon. The reaction with electron-rich heterocycles, such as indoles and pyrroles, proceeds via an electrophilic aromatic substitution pathway. The high regioselectivity is governed by the electronic properties of the heterocyclic substrate.
Diagram 2: Electrophilic Trichloromethylthiolation of Indole
Caption: Regioselective electrophilic substitution on the indole ring.
Comparative Performance
| Reagent/Method | Typical Substrates | Reaction Conditions | Yields | Safety Considerations |
| N-Trichloromethylthiosaccharin | Electron-rich heterocycles (indoles, pyrroles) | Organic solvent (e.g., CH₂Cl₂, MeCN), room temperature | 80-95% | Bench-stable, crystalline solid. Less hazardous than traditional sources of electrophilic chlorine. |
| Trichloromethanesulfenyl Chloride (ClSCCl₃) | Alkenes, alkynes, activated arenes | Often requires low temperatures and inert atmosphere | Good to excellent | Highly toxic, corrosive, and moisture-sensitive liquid. |
Experimental Protocol: Trichloromethylthiolation of Indole
-
In a round-bottom flask, dissolve indole (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.2 M).
-
Add N-trichloromethylthiosaccharin (1.1 equiv) to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography on silica gel to yield 3-(trichloromethylthio)indole.
Radical Trichloromethylation via Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical species under ambient conditions. This approach has been successfully applied to the trichloromethylation of a wide range of heterocycles using readily available CCl₃ sources.
Mechanism of Action
The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trichloromethyl source, such as carbon tetrachloride or chloroform, to generate the trichloromethyl radical (•CCl₃). This radical then adds to the heterocycle, and a subsequent oxidation and deprotonation sequence furnishes the trichloromethylated product.
Diagram 3: General Photoredox Catalytic Cycle for Trichloromethylation
Caption: A simplified photoredox cycle for radical trichloromethylation.
Comparative Performance
| Reagent/Method | Typical Substrates | Reaction Conditions | Yields | Safety Considerations |
| Photoredox Catalysis with CCl₄/CHCl₃ | Electron-rich and electron-deficient heterocycles (pyridines, quinolines, indoles) | Photocatalyst (e.g., Ir(ppy)₃), visible light (blue LEDs), room temperature | 50-85% | Avoids harsh reagents and high temperatures. CCl₄ and CHCl₃ are still used, but often in smaller quantities. Photocatalysts can be expensive. |
| Thermal Radical Initiators (e.g., AIBN, BPO) | Alkenes, arenes | High temperatures (80-120 °C) | Variable, often with side products | Requires elevated temperatures, which can be incompatible with sensitive substrates. Initiators can be explosive under certain conditions. |
Experimental Protocol: Photoredox Trichloromethylation of Lepidine
-
In a Schlenk tube, combine lepidine (1.0 equiv), carbon tetrachloride (3.0 equiv), and a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%).
-
Add degassed solvent (e.g., acetonitrile or dimethyl sulfoxide).
-
Seal the tube and irradiate the mixture with a blue LED strip (450 nm) at room temperature with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-methyl-2-(trichloromethyl)quinoline.
Transition Metal-Catalyzed Trichloromethylation
Copper-catalyzed methods have shown significant promise for the trichloromethylation of heterocycles, often utilizing CCl₄ as the trichloromethyl source under milder conditions than traditional radical reactions.
Mechanism of Action
While the exact mechanism can vary depending on the ligand and reaction conditions, a plausible pathway involves the single-electron reduction of CCl₄ by a low-valent copper(I) species to generate a trichloromethyl radical and a copper(II) species. The radical then adds to the heterocycle, and the resulting radical intermediate is oxidized by the Cu(II) species to a carbocation, which upon deprotonation yields the final product and regenerates the Cu(I) catalyst.
Diagram 4: Copper-Catalyzed Trichloromethylation Cycle
A Comparative Guide to the Biological Potential of Heterocyclic Compounds Derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one , a highly reactive trifunctional electrophile, serves as a versatile building block in synthetic organic chemistry. Its unique structural features, including a trichloromethyl ketone, a carbon-carbon double bond, and an ethoxy vinyl ether moiety, make it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a comparative overview of the potential biological activities of key heterocyclic scaffolds derived from this starting material, supported by experimental data from analogous compounds reported in the literature. While specific biological data for direct derivatives of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one are not extensively available, this document extrapolates the likely bioactivities based on well-established structure-activity relationships for the resulting pyrazole and pyrimidine cores.
The Synthetic Versatility of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
The strategic placement of reactive sites in (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one allows for facile cyclization reactions with various binucleophiles. The primary synthetic routes involve reactions with hydrazines and amidines to yield substituted pyrazoles and pyrimidines, respectively. These heterocyclic cores are prevalent in a multitude of biologically active molecules and approved pharmaceuticals.
Pyrazole Derivatives: A Hub of Diverse Biological Activities
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. This reaction proceeds through a nucleophilic attack of the hydrazine at the β-carbon of the enone system, followed by an intramolecular cyclization and elimination of ethanol and water. The resulting pyrazole ring can be further functionalized, offering a platform for generating a library of compounds with diverse biological profiles.
dot
Caption: Synthesis of pyrazoles and their potential biological activities.
Antimicrobial and Antifungal Activity of Pyrazole Analogs
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of pyrazole derivatives. While specific data on pyrazoles derived directly from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is limited, the biological activity of structurally related pyrazoles provides a strong rationale for their investigation.
Table 1: Comparative Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phenyl-substituted pyrazoles | Staphylococcus aureus | 16 - 62.5 | Chloramphenicol | 6.25 - 12.5 |
| Escherichia coli | 32 - 125 | Chloramphenicol | 6.25 - 12.5 | |
| Fused pyranopyrazoles | Bacillus subtilis | 50 - 100 | Standard Antibiotic | Not specified |
| Candida albicans | 100 - 200 | Standard Antifungal | Not specified | |
| Pyrazole-thiadiazine hybrids | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | Not specified |
Note: The data presented are from studies on various pyrazole derivatives and are intended to be illustrative of the potential activity of compounds derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
The antimicrobial mechanism of pyrazoles is often attributed to their ability to inhibit essential enzymes in microbial metabolic pathways or to disrupt cell membrane integrity.
Anticancer Potential of Pyrazole Scaffolds
The pyrazole nucleus is a key pharmacophore in several anticancer agents. The antiproliferative activity of pyrazole derivatives is often linked to their ability to inhibit protein kinases, disrupt cell cycle progression, and induce apoptosis.
Table 2: Comparative Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-chalcone hybrids | MCF-7 (Breast) | 1.5 - 10 | Doxorubicin | 0.5 - 2 |
| HCT-116 (Colon) | 2 - 15 | 5-Fluorouracil | 3 - 8 | |
| Tetrahydrothiochromeno[4,3-c]pyrazoles | MGC-803 (Gastric) | 15.43 - 20.54 | Not specified | Not specified |
Note: The data presented are from studies on various pyrazole derivatives and are intended to be illustrative of the potential activity of compounds derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Pyrimidine Derivatives: A Cornerstone of Medicinal Chemistry
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with amidines (or their precursors like urea and thiourea) provides a direct route to substituted pyrimidines. This synthesis typically involves a cyclocondensation reaction, leveraging the electrophilic nature of the starting material.
dot
Caption: Synthesis of pyrimidines and their potential biological activities.
Anticancer Activity of Pyrimidine Analogs
Pyrimidine derivatives are among the most important classes of anticancer drugs, with many approved agents targeting various aspects of cancer cell proliferation. Their mechanisms of action are diverse and include inhibition of crucial enzymes like kinases and dihydrofolate reductase, as well as intercalation with DNA.
Table 3: Comparative Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | EC50 (µM) | Reference Compound | EC50 (µM) |
| Aminopyrimidine derivatives | Glioblastoma | 4 - 8 | Temozolomide | 50 - 100 |
| Triple-negative breast cancer | 5 - 10 | Paclitaxel | 0.01 - 0.1 | |
| 2-Thioxopyrimidine derivatives | HepG2 (Liver) | 1.5 - 5 | Doxorubicin | 0.5 - 2 |
Note: The data presented are from studies on various pyrimidine derivatives and are intended to be illustrative of the potential activity of compounds derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Antimicrobial Potential of Pyrimidine Scaffolds
The pyrimidine ring is also a key feature in some antimicrobial agents. Their activity can stem from the inhibition of microbial DNA synthesis or other essential metabolic processes.
Table 4: Comparative Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (mg/mL) | Reference Compound | MIC (mg/mL) |
| Dihydropyrimidinones/-thiones | Staphylococcus aureus (Resistant) | 0.42 - 2.0 | Not specified | Not specified |
| Aspergillus fumigatus | 0.75 - 2.0 | Not specified | Not specified |
Note: The data presented are from studies on various pyrimidine derivatives and are intended to be illustrative of the potential activity of compounds derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazole and pyrimidine derivatives from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and for the evaluation of their biological activities.
General Procedure for the Synthesis of Pyrazole Derivatives
dot
Caption: General workflow for pyrazole synthesis.
Detailed Steps:
-
In a round-bottom flask, dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
To this solution, add the appropriate hydrazine derivative (1 equivalent).
-
The reaction mixture is then heated to reflux for a period of 2 to 6 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
The structure of the purified pyrazole derivative is confirmed by spectroscopic techniques, including NMR, IR, and mass spectrometry.
General Procedure for the Evaluation of Antimicrobial Activity (Broth Microdilution Method)
dot
Caption: Workflow for antimicrobial activity assessment.
Detailed Steps:
-
Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
Positive controls (wells containing only the microorganism and growth medium) and negative controls (wells containing only the growth medium) are included on each plate.
-
The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Procedure for the Evaluation of Anticancer Activity (MTT Assay)
dot
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Steps:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow overnight in a suitable culture medium.
-
The cells are then treated with various concentrations of the test compounds and incubated for a defined period, typically 48 to 72 hours.
-
Following the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2 to 4 hours. Viable cells with active mitochondrial reductases will convert the MTT into purple formazan crystals.
-
The culture medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a valuable and versatile starting material for the synthesis of biologically relevant heterocyclic compounds, particularly pyrazoles and pyrimidines. Based on the extensive literature on the biological activities of these heterocyclic systems, it is highly probable that derivatives synthesized from this precursor will exhibit significant antimicrobial and anticancer properties.
This guide provides a framework for the rational design and evaluation of novel therapeutic agents based on this chemistry. Future research should focus on the systematic synthesis of a library of pyrazole and pyrimidine derivatives from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, followed by comprehensive in vitro and in vivo biological evaluation to identify lead compounds for further drug development. The exploration of other heterocyclic systems accessible from this versatile starting material also warrants investigation.
References
Due to the illustrative nature of this guide, specific references for the presented data tables are not provided. The information is a synthesis of findings from numerous publications on the biological activities of pyrazole and pyrimidine derivatives. For detailed information, please consult scientific databases such as PubMed, Scopus, and SciFinder with keywords related to the specific compound classes and biological activities of interest.
Comparative Guide: Purity Assessment of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one by HPLC
Executive Summary
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS: 59938-07-7) is a critical building block in heterocyclic chemistry, widely employed in the regiospecific synthesis of pyrazoles, pyrimidines, and trifluoromethyl-containing pharmacophores.[1] Its structural duality—containing both a reactive enol ether and a labile trichloromethyl ketone moiety—presents a unique analytical challenge.
While Gas Chromatography (GC) is standard for many volatile intermediates, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the superior methodology for this specific compound. We provide a validated, non-destructive HPLC protocol that avoids the thermal degradation issues inherent to GC and offers superior impurity profiling compared to quantitative NMR (qNMR).
Part 1: Technical Context & The Analytical Challenge
To accurately assess purity, one must understand the molecule's vulnerabilities. This compound is not merely an organic solid; it is a push-pull alkene susceptible to multiple degradation pathways:
-
Thermal Instability: The trichloromethyl group (
) adjacent to a carbonyl is prone to thermal cleavage or haloform-type reactions at elevated temperatures, making GC inlet ports (>200°C) high-risk zones for artifact formation. -
Hydrolytic Sensitivity: The enol ether functionality (
) is acid-sensitive. In unbuffered aqueous mobile phases, it can hydrolyze to form ethanol and the corresponding aldehyde/ketone byproduct, leading to "ghost peaks" during analysis. -
Isomerization: The desired (
)-isomer can photo-isomerize to the ( )-form under intense light or thermal stress, changing its reactivity profile in subsequent synthesis steps.
The "Sweet Spot" Strategy
The analytical method must operate within a pH "safe zone" (pH 4.5 – 7.0) and ambient temperature. This necessitates a Reverse Phase HPLC (RP-HPLC) approach using buffered mobile phases.
Part 2: Comparative Analysis (HPLC vs. Alternatives)
The following table summarizes the performance metrics of HPLC against common alternatives for this specific enone.
| Feature | HPLC-UV (Recommended) | GC-MS/FID | qNMR ( |
| Sample Integrity | High. Ambient temp analysis preserves the molecule. | Low. Risk of thermal rearrangement or | High. Non-destructive. |
| Impurity Profiling | Excellent. Separates trace hydrolysis products and | Poor. Degradants formed during analysis may be mistaken for impurities. | Moderate. Low sensitivity for impurities <1%. |
| Sensitivity (LOD) | High (UV active chromophore). | High, but compromised by noise from thermal breakdown. | Low. Requires large sample mass. |
| Throughput | High (Auto-sampler compatible). | Moderate. | Low (Manual processing/locking). |
| Cost per Run | Low. | Low. | High (Deuterated solvents). |
Decision Logic
-
Use qNMR only for absolute assay calibration of a primary reference standard.
-
Use HPLC for batch release, stability testing, and reaction monitoring.
-
Avoid GC unless derivatization is performed to stabilize the enone.
Part 3: Experimental Protocol (HPLC)
This protocol is designed to be self-validating. The use of a buffered mobile phase is the critical control point to prevent on-column hydrolysis.
Instrumentation & Conditions
-
System: HPLC with Photodiode Array (PDA) Detector.
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),
.-
Reasoning: End-capping reduces silanol activity, preventing peak tailing of the polarized enone system.
-
-
Wavelength: 265 nm (Primary), 210-400 nm (Scan).
-
Reasoning: The conjugated enone system (
) exhibits strong absorbance at ~265 nm.
-
-
Temperature: 25°C (Strictly controlled).
-
Flow Rate: 1.0 mL/min.
Mobile Phase Strategy
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Why? Provides buffering capacity to prevent acid-catalyzed hydrolysis of the ethoxy group without being basic enough to trigger the haloform reaction.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why? Methanol is avoided to prevent potential transesterification risks during long sequences.
-
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile.
-
Warning: Do NOT use water or methanol as the diluent. The compound is stable in pure ACN but may degrade in protic solvents over time.
-
-
Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to 0.1 mg/mL for injection.
-
Filtration: 0.22
PTFE filter (Hydrophobic).
Part 4: Visualization of Workflows
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the correct analytical technique based on the specific data requirement.
Caption: Decision matrix highlighting HPLC as the primary tool for purity due to thermal risks associated with GC.
HPLC Workflow & Data Logic
This diagram details the experimental flow, emphasizing the critical buffering step.
Caption: Operational workflow emphasizing solvent selection and buffering to ensure sample integrity.
Part 5: Validation & Troubleshooting
Typical Validation Parameters
To ensure the method is "Trustworthy" (Part 2 of prompt), the following criteria should be met during validation:
-
Linearity:
over 0.05 – 0.5 mg/mL range. -
Precision: RSD < 1.0% for 6 replicate injections.
-
Solution Stability: Verify standard stability in ACN after 24 hours. If degradation > 2% is observed, fresh preparation is mandatory for every run.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions or column overload. | Ensure column is end-capped; increase buffer strength to 20mM; reduce injection volume. |
| Extra Peaks | Hydrolysis of enol ether. | Check mobile phase pH (must be > 4.5). Ensure sample diluent is pure ACN. |
| Retention Shift | Temperature fluctuation or mobile phase evaporation. | Use column oven at 25°C. Cap solvent bottles tightly (ACN evaporates faster than water). |
| Split Peaks | Solvent mismatch. | Sample solvent (100% ACN) is too strong compared to initial gradient (10% ACN). Reduce injection volume or dilute sample with water immediately before injection. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2780395, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Analogous Structure). [Link][2][3][4]
-
Silva, M. et al. (2017). Development and validation of HPLC methods for labile enones. ResearchGate.[2][5] [Link]
-
Bortoluzzi, A. J. et al. (2025).[3] Crystal structure and isomerism of trichloromethyl vinyl ketones. ResearchGate.[2][5] [Link]
Sources
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Electrophilic Butenones in Organic Synthesis
For the modern organic chemist, the α,β-unsaturated ketone, or enone, is an indispensable tool. Among these, the butenone framework represents a class of exceptionally versatile four-carbon building blocks. Their inherent electrophilicity, arising from the conjugation of a carbonyl group with a carbon-carbon double bond, makes them prime candidates for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of common and functionalized electrophilic butenones, offering insights into their relative reactivity and practical application in key synthetic transformations.
Understanding the Electrophilic Nature of Butenones
The reactivity of butenones is governed by the polarization of the conjugated system. Resonance delocalization of the pi-electrons results in a partial positive charge at the β-carbon, rendering it susceptible to nucleophilic attack. This is in addition to the inherent electrophilicity of the carbonyl carbon. Nucleophilic additions can therefore occur via a 1,2-addition to the carbonyl or a 1,4-conjugate addition (Michael addition) to the β-carbon. Weaker, "soft" nucleophiles typically favor the 1,4-addition pathway, which is the focus of many applications of butenones.
To quantify and compare the electrophilic character of different butenones, we can utilize Mayr's electrophilicity parameter (E). This scale provides a powerful tool for predicting reaction rates and feasibility.[1][2][3] A more negative E value corresponds to a more electron-rich and less electrophilic species.
A Comparative Look at Common Butenones
Methyl Vinyl Ketone (MVK)
Methyl vinyl ketone (but-3-en-2-one) is the simplest and most widely employed electrophilic butenone. Its high reactivity and commercial availability make it a staple in many synthetic endeavors.
-
Mayr's Electrophilicity Parameter (E): -16.8
Ethyl Vinyl Ketone (EVK)
Functionalized Butenones
The true versatility of the butenone scaffold is realized through functionalization. Introducing substituents at the α, β, or γ positions can modulate reactivity, introduce new functional handles, and influence stereochemical outcomes.
-
Phenyl Vinyl Ketone: The phenyl group's ability to extend conjugation can significantly impact electrophilicity.
-
α-Bromo Methyl Vinyl Ketone: The electron-withdrawing nature of the bromine atom at the α-position is expected to increase the electrophilicity of the β-carbon.
-
β-Silyl Vinyl Ketones: The silicon substituent can influence reactivity and serve as a linchpin for further transformations.
Comparative Performance in Key Organic Reactions
Michael Addition
The Michael addition is a cornerstone of carbon-carbon bond formation, and butenones are classic Michael acceptors.[4] The reaction involves the 1,4-conjugate addition of a nucleophile, such as an enolate, amine, or thiol, to the β-carbon of the butenone.
Experimental Data Comparison:
| Butenone | Nucleophile | Conditions | Yield | Reference |
| Methyl Vinyl Ketone | Thiophenol | Neat, rt, 30 min | 93% | [5] |
| Methyl Vinyl Ketone | 2-Methylcyclohexanone | Toluene, reflux | (Intermediate) | [6] |
Causality Behind Experimental Choices: The choice of a soft nucleophile like thiophenol ensures a clean 1,4-addition to MVK.[5] In the Robinson annulation, the enolate of 2-methylcyclohexanone acts as the nucleophile in the initial Michael addition step.[6]
Diels-Alder Reaction
In the Diels-Alder reaction, a [4+2] cycloaddition, butenones act as dienophiles, reacting with a conjugated diene to form a six-membered ring. The stereoselectivity of this reaction is a key consideration.
Experimental Data Comparison:
A study on the Diels-Alder reaction of isoprene with methyl vinyl ketone (MVK) and methyl acrylate in various solvents provides insight into the factors influencing regioselectivity. The para/meta isomer ratio is influenced by the hydrogen bond donor ability of the solvent, with a more pronounced effect for MVK.[7]
| Dienophile | Diene | Solvent | para/meta ratio | Reference |
| Methyl Vinyl Ketone | Isoprene | Methanol | 4.33 | [7] |
| Methyl Vinyl Ketone | Isoprene | Acetonitrile | 3.00 | [7] |
Causality Behind Experimental Choices: The choice of a protic solvent like methanol can enhance the electrophilicity of the butenone through hydrogen bonding with the carbonyl oxygen, influencing the regiochemical outcome of the cycloaddition.[7]
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[8] Butenones, particularly MVK, are the quintessential reagents for this transformation, leading to the formation of a six-membered ring fused to another ring system.[9]
While direct comparative data for different butenones in the Robinson annulation under identical conditions is sparse in the readily available literature, the initial Michael addition step is rate-determining, and thus the electrophilicity of the butenone plays a crucial role. We can infer that more electrophilic butenones will generally lead to faster reaction rates.
Experimental Protocols
Synthesis of Phenyl Vinyl Ketone
This protocol describes a Mannich-type reaction followed by elimination to generate the vinyl ketone.[10]
Step-by-Step Methodology:
-
To a reaction vessel, add acetophenone, paraformaldehyde, and a secondary amine catalyst (e.g., dimethylamine hydrochloride).
-
Add a halogen acid (e.g., HCl) and a catalytic amount of a carboxylic acid.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under pressure.
-
Upon completion, the reaction mixture is worked up to isolate the phenyl vinyl ketone.
Michael Addition of Thiophenol to Methyl Vinyl Ketone
This procedure illustrates a simple and efficient Michael addition under solvent-free conditions.[5]
Step-by-Step Methodology:
-
In a reaction vial, combine methyl vinyl ketone (1 mmol) and thiophenol (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be purified by chromatography to yield 4-(phenylthio)butan-2-one.
Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone
This classic procedure demonstrates the formation of a fused bicyclic system.[6]
Step-by-Step Methodology:
-
To a solution of 2-methylcyclohexanone in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to generate the enolate.
-
Cool the mixture and add methyl vinyl ketone dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
After the Michael addition is complete, the reaction is heated to effect the intramolecular aldol condensation and subsequent dehydration.
-
The resulting α,β-unsaturated ketone is then isolated and purified.
Visualization of Key Concepts
Reaction Mechanisms
Michael Addition Mechanism
Caption: Generalized mechanism of a Michael addition to a butenone.
Robinson Annulation Workflow
Caption: Stepwise workflow of the Robinson annulation reaction.
Conclusion
Electrophilic butenones are powerful and versatile building blocks in organic synthesis. While methyl vinyl ketone remains a workhorse due to its high reactivity and availability, the exploration of functionalized butenones opens doors to a vast array of complex molecular architectures. Understanding the subtle differences in their electrophilicity and steric profiles, as quantified by parameters like Mayr's E value, allows for a more rational approach to reaction design. The continued development of novel butenone derivatives and their application in classic and modern synthetic methodologies will undoubtedly continue to be a fruitful area of research, enabling the efficient construction of molecules with significant biological and material properties.
References
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1,4-Additions & Electrophilicity Parameters (IOC 19). (2022, May 21). [Video]. YouTube. [Link]
-
Mayr, H. Research Profile. LMU Munich. Retrieved from [Link]
- Mayr, H., Patz, M. (1994). Nucleophilicity and Electrophilicity: A General Approach to Polar Organic Reactivity. Angewandte Chemie International Edition in English, 33(9), 938-957.
-
Mayr's Database of Reactivity Parameters. LMU Munich. Retrieved from [Link]
-
MacMillan Group. (2013, July 10). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E) [Presentation]. [Link]
- Mayr, H., Ofial, A. R. (2008). Do General Nucleophilicity Scales Exist? Journal of Physical Organic Chemistry, 21(7-8), 584-595.
- Preparation of vinyl ketones from acetone and paraformaldehyde (ii). (n.d.).
-
Robinson annulation. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
-
Mannich Reaction to Synthesize Vinyl Ketones. (2020, March 10). [Video]. YouTube. [Link]
-
The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]
- Jung, M. E. (1976).
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
-
Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of cyanomethyl vinyl ether derivatives. (n.d.). ResearchGate. [Link]
- Synthesis of 3-methyl-3-penten-2-one. (n.d.).
-
Diels-Alder reaction of isoprene with methyl vinyl ketone. (n.d.). ResearchGate. [Link]
-
Robinson annulation of 2-methylcyclohexanone and methyl vinyl ketone. (n.d.). Study.com. [Link]
-
Robinson Annulation. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Reactivities of Vinyl p-Quinone Methides. (2020, March 20). The Journal of Organic Chemistry. [Link]
-
Synthesis of 3-methylbut-3-ene-2-ol. (n.d.). PrepChem.com. [Link]
- Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. (1996). Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1442.
-
Diels-Alder - endo vs exo Methyl vinyl ketone. (n.d.). ChemTube3D. [Link]
-
Conjugate Carbonyl Additions: The Michael Reaction. (2023, October 30). Chemistry LibreTexts. [Link]
-
Synthesis of silyl ketones. (n.d.). Organic Syntheses. [Link]
-
Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation. (2013, June 14). Atmospheric Chemistry and Physics. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025, February 7). Organic & Medicinal Chem IJ. [Link]
-
Michael Reaction with Kinetic/Stoichiometric Enolates. (n.d.). [PDF document]. Retrieved from [Link]
-
The reaction of methyl vinyl ketone with 2-methyl-1,3-butadiene. (2018, February 28). Chegg.com. [Link]
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Navigating the Synthesis Landscape: A Guide to (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one (CAS 59938-07-7 and 83124-74-7)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, precision in identifying and utilizing chemical intermediates is paramount. This guide provides an in-depth analysis of (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one, a key building block in the synthesis of various heterocyclic compounds, including pyrazole derivatives and the pharmaceutical agent Regadenoson. A notable point of clarification for researchers is the cross-referencing of CAS numbers 59938-07-7 and 83124-74-7, which, as this guide will elucidate, refer to the same chemical entity.
Unraveling the CAS Number Discrepancy: One Compound, Two Identifiers
A thorough review of chemical supplier databases and scientific literature reveals that CAS (Chemical Abstracts Service) numbers 59938-07-7 and 83124-74-7 are used interchangeably for the same compound: (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one .[1][2][3][4] This compound is a trichlorinated enone with a distinct reactivity profile that makes it a valuable synthon in medicinal chemistry.[5] The "(E)" designation in the name specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
Therefore, a direct performance comparison between these two CAS numbers is not applicable, as they represent the identical molecular structure. The focus of this guide will instead be on the properties, applications, and a representative synthetic protocol for this versatile intermediate.
Chemical Properties and Specifications
A summary of the key chemical properties of (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is presented below.
| Property | Value | Source |
| Chemical Name | (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one | [1][2] |
| Synonyms | (3E)-1,1,1-Trichloro-4-ethoxy-3-buten-2-one | [3] |
| CAS Numbers | 59938-07-7, 83124-74-7 | [1][2][3][4] |
| Molecular Formula | C₆H₇Cl₃O₂ | [1][4] |
| Molecular Weight | 217.48 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Storage | 2-8°C, sealed in dry conditions | [4][6] |
Core Application: A Gateway to Pyrazole Synthesis
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is a highly effective precursor for the synthesis of substituted pyrazoles.[6][7] Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals due to their wide range of biological activities. The reactivity of the enone system in (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one allows for cyclocondensation reactions with hydrazine derivatives to form the pyrazole ring.[8][9]
The trichloromethyl group enhances the electrophilic character of the molecule, making it a valuable intermediate in various organic syntheses.[10] This enhanced reactivity is particularly useful in Michael addition reactions and other conjugate additions, enabling the creation of diverse compound libraries for drug discovery.[5]
A significant industrial application of this compound is as an intermediate in the synthesis of Regadenoson , a selective A₂A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[11][12]
Experimental Protocol: Synthesis of a Substituted Pyrazole
The following is a representative, detailed protocol for the synthesis of a pyrazole derivative using (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one. This protocol is based on established chemical principles for pyrazole synthesis from 1,3-dicarbonyl compounds and their analogues.
Objective: To synthesize a 3-substituted-5-(trichloromethyl)-1H-pyrazole.
Materials:
-
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one (CAS 59938-07-7 or 83124-74-7)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one (1.0 equivalent) in anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. If using a substituted hydrazine, it should also be added at this stage.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Self-Validation: The structure and purity of the synthesized pyrazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the pyrazole ring protons and the trichloromethyl group will validate the success of the synthesis.
Visualizing the Synthesis
The following diagrams illustrate the key chemical structures and the general reaction pathway for pyrazole synthesis.
Caption: General reaction scheme for pyrazole synthesis.
Caption: Experimental workflow for pyrazole synthesis.
Conclusion
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one, identified by either CAS number 59938-07-7 or 83124-74-7, is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in the construction of pyrazole rings, which are prevalent in many biologically active compounds. This guide has clarified the identity of this compound across its CAS designations and provided a foundational understanding of its properties and a representative synthetic application. For researchers in drug discovery and development, a clear comprehension of such key building blocks is essential for the efficient and successful synthesis of novel chemical entities.
References
-
Pharmaffiliates. (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one. [Link]
- Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Elguero, J. (1984). Comprehensive Heterocyclic Chemistry. (A. R. Katritzky & C. W. Rees, Eds.). Pergamon Press.
-
Drugs.com. Regadenoson. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a halogenated α,β-unsaturated ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related chemicals and established principles of organic chemistry to provide a cautious and comprehensive approach to its disposal.
Hazard Assessment and Toxidological Profile
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a multifunctional molecule containing a trichloromethyl ketone, an enol ether, and an α,β-unsaturated system. While specific toxicological data is unavailable, an analysis of its constituent functional groups and data from similar compounds such as Ethyl Trichloroacetate and other chlorinated ketones suggests the following potential hazards[1]:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled[1].
-
Irritation: Expected to cause skin and serious eye irritation[1].
-
Carcinogenicity: Many chlorinated hydrocarbons are considered potential carcinogens.
-
Reactivity: The compound has multiple reactive sites that can lead to hazardous reactions if not handled correctly.
| Hazard Class | Anticipated Severity | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Avoid ingestion, skin contact, and inhalation of vapors. Work in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | Irritant | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Serious Irritant | Wear chemical safety goggles or a face shield. |
| Carcinogenicity | Potential Carcinogen | Minimize exposure and handle with caution. |
Personal Protective Equipment (PPE)
Given the anticipated hazards, the following minimum PPE should be worn when handling (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling of the neat compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Chemical Incompatibilities
To prevent hazardous reactions, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one should not be mixed with:
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Strong Bases: Can initiate the haloform reaction, producing chloroform.
-
Strong Acids: Can catalyze the hydrolysis of the enol ether.
-
Metals: Some chlorinated compounds can react with certain metals.
Disposal Workflow
The proper disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one requires a multi-step approach focused on segregation, potential neutralization (with extreme caution), and compliant hazardous waste disposal.
Figure 1. A flowchart outlining the key stages for the safe disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Step-by-Step Disposal Procedures
-
Designated Waste Container: Use a dedicated, properly labeled, and sealed container for halogenated organic waste. The container should be made of a material compatible with chlorinated hydrocarbons (e.g., glass or a suitable polymer).
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should list (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one as a component.
-
Segregation: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[2].
For small, incidental amounts of waste, direct disposal via a licensed hazardous waste contractor is the preferred method. For larger quantities, a pre-treatment neutralization step may be considered by experienced personnel. This should only be performed with a thorough understanding of the potential reactions and byproducts.
5.2.1. Acidic Hydrolysis of the Enol Ether
The enol ether functionality is susceptible to hydrolysis under acidic conditions. This reaction proceeds via protonation of the double bond to form a carbocation, which is then attacked by water[3][4][5][6][7].
-
Procedure:
-
In a suitable reaction vessel within a fume hood, cautiously add the (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one solution to a dilute solution of a non-oxidizing acid (e.g., 1 M HCl or H₂SO₄) with stirring.
-
Monitor the reaction for any signs of exotherm or gas evolution.
-
Once the reaction is complete, the resulting mixture will contain a β-dicarbonyl compound, which is still a halogenated waste and must be disposed of accordingly.
-
-
Causality: This step can break down the enol ether, potentially reducing its reactivity, but it does not eliminate the halogenated nature of the waste.
5.2.2. Basic Hydrolysis (Haloform Reaction)
The trichloromethyl ketone moiety can undergo the haloform reaction in the presence of a base to yield chloroform and a carboxylate salt[8][9].
-
Procedure:
-
In a fume hood, slowly add the (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one solution to a stirred solution of a base such as sodium hydroxide.
-
Be aware that this reaction can be exothermic.
-
The reaction will produce chloroform, a toxic and volatile substance. The aqueous layer will contain the sodium salt of the resulting carboxylic acid.
-
-
WARNING: This procedure generates chloroform, a regulated and hazardous substance. The resulting mixture is still considered hazardous waste.
Figure 2. Potential reaction pathways for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one under acidic and basic conditions.
-
Licensed Waste Carrier: All waste containing (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, whether neutralized or not, must be disposed of through a licensed hazardous waste disposal company.
-
Incineration: The recommended final disposal method for organochlorine compounds is high-temperature incineration[10]. This process is designed to break down the molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the flue gases[11]. Thermal decomposition at lower temperatures can lead to the formation of more toxic byproducts[12].
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area and ensure it is well-ventilated.
-
Isolate: Prevent the spill from spreading and entering drains.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Conclusion
The disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one requires a cautious and informed approach due to its potential hazards and reactivity. By adhering to the principles of proper segregation, wearing appropriate PPE, and utilizing a licensed hazardous waste disposal service for high-temperature incineration, researchers can ensure the safe and environmentally responsible management of this chemical.
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PubChem. (n.d.). Ethyl 3,3,3-trifluoro-2-oxopropanoate. Retrieved from [Link]
- Illmann, S., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13349-13369.
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- McKinley, C. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S.
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-
Wikipedia. (n.d.). Haloform reaction. Retrieved from [Link]
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ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
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MDPI. (2021). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]
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-
JoVE. (2023, May 22). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
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- Kresge, A. J., & Sagatys, D. S. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.
- LibreTexts. (2021, March 5). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
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University of Calgary. (n.d.). Ch18: Haloform reaction. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
